D-Met-Met
説明
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Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of D-Methionyl-D-Methionine (D-Met-Met): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide D-Methionyl-D-Methionine (D-Met-Met). The information presented herein is intended to support research, discovery, and development activities where this molecule is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key properties are provided.
Core Physicochemical Data
The physicochemical properties of a molecule are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available experimental and predicted physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | MedChemExpress |
| Molecular Weight | 280.41 g/mol | MedChemExpress |
| LogP | -2.08 | PubChem (Experimental) |
| Predicted Melting Point | Decomposes before melting | Predicted |
| Predicted Boiling Point | 545.7 ± 50.0 °C (at 760 mmHg) | Predicted |
| Predicted Water Solubility | 21 g/L | Predicted |
| Predicted pKa (Acidic) | 3.25 ± 0.10 (Carboxylic acid) | Predicted |
| Predicted pKa (Basic) | 8.15 ± 0.10 (Amine) | Predicted |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Accurate determination of physicochemical properties requires robust and validated experimental methods. The following sections detail standard protocols for the key properties of dipeptides like this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of this compound by measuring the heat flow associated with its thermal denaturation.
Methodology:
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Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Prepare a reference pan containing an inert material (e.g., empty sealed pan).
-
-
Instrument Setup:
-
Calibrate the DSC instrument using standard materials (e.g., indium).
-
Place the sample and reference pans into the DSC cell.
-
-
Thermal Scan:
-
Equilibrate the sample at a starting temperature well below the expected melting point.
-
Initiate a temperature ramp at a constant heating rate (e.g., 5-10 °C/min) to a final temperature above the expected melting point.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
-
Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of this compound, a measure of its lipophilicity.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the this compound solution to a flask containing a known volume of the n-octanol phase.
-
Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
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-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
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Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.
Methodology:
-
Sample Preparation:
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Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the this compound solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be determined from the first or second derivative of the curve.
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Determination of Aqueous Solubility by Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Methodology:
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Sample Preparation:
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Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration:
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Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Sample Processing:
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Quantification:
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Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Result:
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The measured concentration represents the thermodynamic solubility of this compound under the specified conditions.
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Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the melting point of this compound using Differential Scanning Calorimetry (DSC).
This guide provides a foundational understanding of the physicochemical properties of this compound. For mission-critical applications, it is strongly recommended that these properties be determined experimentally under the specific conditions of interest.
An In-depth Technical Guide to the Discovery and Synthesis of D-methionyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-methionyl-L-methionine is a dipeptide composed of a D-methionine residue and an L-methionine residue. While the specific discovery of this exact dipeptide is not prominently documented in publicly available literature, its existence and synthesis are predicated on the well-established principles of peptide chemistry. Peptides containing D-amino acids are of significant interest in drug development due to their increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of a plausible synthetic route for D-methionyl-L-methionine, detailed experimental protocols, and a discussion of the potential biological relevance based on methionine metabolism.
Synthetic Strategy: Solution-Phase Synthesis
A solution-phase synthesis approach is a robust method for the preparation of dipeptides like D-methionyl-L-methionine. The strategy involves the protection of the reactive functional groups of the constituent amino acids, coupling of the protected amino acids, and subsequent deprotection to yield the final dipeptide. A common and effective strategy utilizes the tert-butyloxycarbonyl (Boc) group for N-terminal protection and a benzyl (Bzl) ester for C-terminal protection.
Experimental Protocols
1. Protection of L-methionine as L-methionine benzyl ester hydrochloride (L-Met-OBzl·HCl)
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Principle: The carboxyl group of L-methionine is protected as a benzyl ester to prevent its participation in the peptide bond formation. This is typically achieved by reacting L-methionine with benzyl alcohol in the presence of an acid catalyst.
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Procedure:
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Suspend L-methionine (1 equivalent) in benzyl alcohol (5-10 equivalents).
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Cool the mixture to 0°C in an ice bath.
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Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 1-2 hours until the solution is saturated.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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The product is precipitated by the addition of cold diethyl ether.
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The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield L-methionine benzyl ester hydrochloride as a white solid.
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2. Protection of D-methionine as N-Boc-D-methionine (Boc-D-Met-OH)
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Principle: The amino group of D-methionine is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling and to ensure that it acts as the N-terminal residue in the dipeptide.
-
Procedure:
-
Dissolve D-methionine (1 equivalent) in a 1:1 mixture of dioxane and water.
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Add sodium hydroxide (2 equivalents) to the solution and cool to 0°C.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.
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Stir the reaction mixture at room temperature for 4-6 hours.
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The solution is then concentrated under reduced pressure to remove the dioxane.
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The aqueous solution is washed with ethyl acetate, then acidified to pH 2-3 with 1M HCl.
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The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield N-Boc-D-methionine as a viscous oil or solid.
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3. Coupling of Boc-D-Met-OH and L-Met-OBzl·HCl to form Boc-D-Met-L-Met-OBzl
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Principle: The protected amino acids are coupled using a coupling agent to form the peptide bond. A combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) is an effective coupling system that minimizes racemization.[1][2][3]
-
Procedure:
-
Dissolve Boc-D-Met-OH (1 equivalent) and L-Met-OBzl·HCl (1 equivalent) in dry N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and create a basic environment for the coupling reaction.
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Add HOBt (1.1 equivalents) and HBTU (1.1 equivalents) to the reaction mixture.
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Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-16 hours.
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The reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to yield the protected dipeptide, Boc-D-Met-L-Met-OBzl.
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4. Deprotection of Boc-D-Met-L-Met-OBzl to yield D-methionyl-L-methionine (D-Met-L-Met)
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Principle: The Boc and benzyl protecting groups are removed to yield the final dipeptide. The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA).[4][5] The benzyl group is typically removed by catalytic hydrogenation.[5]
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Procedure:
-
Boc Deprotection: Dissolve the purified Boc-D-Met-L-Met-OBzl (1 equivalent) in a solution of 25-50% trifluoroacetic acid in dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.
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Benzyl Deprotection (Catalytic Hydrogenation): Dissolve the residue from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the substrate). Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours.
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The catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield the crude D-methionyl-L-methionine.
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The final product can be purified by recrystallization or preparative reverse-phase HPLC.
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Data Presentation
Table 1: Hypothetical Yields for the Synthesis of D-methionyl-L-methionine
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield (%) |
| 1. C-terminal Protection | L-Met-OBzl·HCl | L-methionine | 1:5 (L-Met:Benzyl Alcohol) | Benzyl Alcohol | 85-95 |
| 2. N-terminal Protection | Boc-D-Met-OH | D-methionine | 1:1.1 (D-Met:(Boc)2O) | Dioxane/Water | 90-98 |
| 3. Coupling | Boc-D-Met-L-Met-OBzl | Boc-D-Met-OH | 1:1:1.1:1.1 (Acid:Amine:HBTU:HOBt) | DMF | 70-85 |
| 4. Deprotection | D-Met-L-Met | Boc-D-Met-L-Met-OBzl | - | TFA/DCM, MeOH | 80-90 |
Table 2: Hypothetical Characterization Data for D-methionyl-L-methionine
| Analysis | Expected Result |
| 1H NMR (D2O, 400 MHz) | δ (ppm): 4.2-4.4 (m, 2H, α-CH), 2.6-2.8 (m, 4H, γ-CH2), 2.1-2.3 (m, 4H, β-CH2), 2.1 (s, 6H, S-CH3). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| 13C NMR (D2O, 100 MHz) | δ (ppm): ~175 (C=O, amide), ~172 (C=O, acid), ~54 (α-CH), ~31 (γ-CH2), ~30 (β-CH2), ~15 (S-CH3). The exact chemical shifts would need to be determined experimentally. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]+: 281.0993 (Calculated for C10H21N2O3S2+). |
| Purity (HPLC) | >95% |
Mandatory Visualizations
Synthesis Workflow
Caption: Solution-phase synthesis workflow for D-methionyl-L-methionine.
Methionine Metabolism Pathway
Methionine is an essential amino acid with a central role in cellular metabolism. Its metabolism is primarily centered around the methionine cycle (also known as the one-carbon metabolism pathway) and the transsulfuration pathway.[6][7] The methionine cycle is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.[8][9] The transsulfuration pathway, on the other hand, leads to the synthesis of another sulfur-containing amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[6][10]
Caption: Overview of the major metabolic pathways of methionine.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Methionine used for? [synapse.patsnap.com]
- 10. Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Methionyl-Methionine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methionyl-methionine, a dipeptide of the essential amino acid methionine, exists as four distinct stereoisomers: L-methionyl-L-methionine (LL), D-methionyl-D-methionine (DD), L-methionyl-D-methionine (LD), and D-methionyl-L-methionine (DL). While the racemic mixture, DL-methionyl-DL-methionine, has found application in aquaculture as a slow-release methionine source, a detailed understanding of the individual biological functions of each stereoisomer is crucial for their potential development in pharmaceuticals and other specialized applications. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of methionyl-methionine stereoisomers, highlighting key differences and outlining experimental methodologies for their characterization.
Introduction: The Significance of Stereochemistry in Dipeptides
The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of dipeptides, the chirality of the constituent amino acids gives rise to multiple stereoisomers, each with the potential for unique interactions with enzymes, receptors, and transporters. Methionyl-methionine, with its two chiral centers, is a prime example of this stereochemical diversity. The primary biological role of methionyl-methionine is to serve as a precursor to methionine, an essential amino acid critical for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. The dipeptide form offers advantages in certain applications, such as reduced solubility, which allows for a more sustained release of methionine.
Chemical Structures and Physicochemical Properties
The four stereoisomers of methionyl-methionine are depicted below. The L- and D- designations refer to the configuration of the alpha-carbon of each methionine residue.
-
L-methionyl-L-methionine (LL-Met-Met)
-
D-methionyl-D-methionine (DD-Met-Met)
-
L-methionyl-D-methionine (Lthis compound)
-
D-methionyl-L-methionine (DL-Met-Met)
The enantiomeric pairs (LL and DD; LD and DL) share identical physical properties, but the diastereomeric pairs (e.g., LL and LD) can exhibit different physicochemical characteristics. A key differentiator among the racemic mixtures of these stereoisomers is their water solubility.
| Stereoisomer Mixture | Solubility in Water (g/L) | Reference |
| Racemic DD/LL-methionyl-methionine | 21 | |
| Racemic DL/LD-methionyl-methionine | 0.4 |
This significant difference in solubility is a primary reason for the use of the mixed stereoisomers in applications requiring slow release, such as in aquaculture feed.
Biological Functions and Metabolism
The primary known function of methionyl-methionine is to serve as a bioavailable source of methionine. Upon ingestion, the dipeptide is hydrolyzed by peptidases into its constituent D- and L-methionine molecules.
Enzymatic Hydrolysis
While specific kinetic data for the enzymatic cleavage of each of the four individual stereoisomers of methionyl-methionine is not extensively available in the reviewed literature, it is known that DL-methionyl-DL-methionine is enzymatically cleaved in fish and crustaceans to release D- and L-methionine.
Metabolism of D- and L-Methionine
Once liberated, L-methionine directly enters the metabolic pool. D-methionine, the "unnatural" isomer, can be converted into the biologically active L-methionine through a two-step enzymatic process involving D-amino acid oxidase and a transaminase. This conversion allows for the nutritional utilization of both enantiomers.
Potential for Stereoisomer-Specific Functions
While the primary role appears to be methionine delivery, the distinct stereochemistry of the LD and DL diastereomers could lead to differential interactions with biological systems compared to the LL and DD enantiomers. Research on other dipeptides has shown that stereochemistry can influence transport across cell membranes and susceptibility to enzymatic degradation. However, specific studies directly comparing the cellular uptake, receptor binding, or signaling pathway activation of the four individual methionyl-methionine stereoisomers are currently limited in the public domain.
A study on domestic pigeons suggested that DL-methionyl-DL-methionine may be more efficient than DL-methionine in promoting intestinal development, potentially through the activation of the Wnt/β-catenin signaling pathway. The study also hypothesized that the dipeptide might bind to the Frizzled-7 (FZD7) receptor.
Unraveling the Biological Significance of Methionine Dipeptides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The dipeptide D-Met-Met, or its L-form counterpart, represents a fascinating area of biochemical research with implications for cellular health, oxidative stress modulation, and therapeutic development. While direct, extensive research on a D-methionyl-D-methionine (this compound) dipeptide is limited in publicly available literature, we can extrapolate its potential mechanism of action by examining the biological roles of its constituent parts: the amino acid methionine, the significance of D-amino acids in biological systems, and the behavior of methionine-containing dipeptides. This guide synthesizes the current understanding and provides a framework for future investigation.
Methionine, an essential sulfur-containing amino acid, is a fundamental building block for proteins and a crucial player in a variety of metabolic functions.[1][2] Its roles extend to protein synthesis, tissue repair, and detoxification processes.[1] Methionine also serves as a precursor for vital molecules such as the potent antioxidant glutathione.[1][3] The body cannot produce methionine, making it a necessary component of a healthy diet, found in foods like meat, fish, eggs, and dairy products.[1][2]
While the L-isomers of amino acids are the primary constituents of proteins in most living organisms, D-amino acids are not merely biological curiosities.[4][5] They are integral components of the peptidoglycan in bacterial cell walls, rendering them resistant to standard proteases.[4] The inclusion of D-amino acids in peptides can enhance their stability and activity, playing a key role in receptor recognition.[4]
Core Mechanism of Action: Antioxidant Properties
The primary mechanism of action attributed to methionine-containing dipeptides, including a putative Met-Met dipeptide, revolves around their antioxidant capacity. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage vital biomolecules like lipids, proteins, and nucleic acids.[6] Methionine dipeptides can counteract this by interacting with and neutralizing harmful radicals.
Studies on the antioxidant capacity of methionine dipeptides against peroxyl radicals have shown that dipeptides with a C-terminal methionine exhibit an antioxidant capacity similar to that of free methionine.[6] Conversely, dipeptides with an N-terminal methionine demonstrated a 20% lower antioxidant capacity, suggesting the involvement of the carboxyl group of methionine in the interaction with peroxyl radicals.[6] Interestingly, a Met-Met dipeptide was found to have an infra-additive antioxidant capacity against these radicals.[6]
Table 1: Antioxidant Capacity of Methionine and its Dipeptides
| Compound | Relative Antioxidant Capacity (vs. Peroxyl Radical) |
| Free Methionine | ~0.49 µmol TE/µmol |
| Dipeptides with C-terminal Met | ~0.45 µmol TE/µmol |
| Dipeptides with N-terminal Met | ~20% lower than free Met |
| Met-Met Dipeptide | Infra-additive |
Data extrapolated from studies on methionine dipeptides with aliphatic and ionogenic amino acids.[6]
Signaling Pathways and Cellular Interactions
The interaction of methionine and its derivatives with cellular signaling pathways is multifaceted. As a precursor to S-adenosyl-L-methionine (SAM), methionine plays a crucial role in DNA methylation, a key epigenetic modification that regulates gene expression.[3] Furthermore, by contributing to the synthesis of glutathione, methionine indirectly influences cellular redox signaling and detoxification pathways.[1][3]
The potential signaling pathway for a Met-Met dipeptide would likely involve its uptake by cells, followed by hydrolysis into individual methionine molecules or direct interaction with cellular components susceptible to oxidative damage.
Caption: Hypothetical intracellular pathway of this compound.
Experimental Protocols
1. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance against peroxyl radicals.
-
Materials: Fluorescein (probe), AAPH (peroxyl radical generator), Trolox (standard), test compound (e.g., Met-Met dipeptide), phosphate buffer.
-
Procedure:
-
Prepare solutions of fluorescein, AAPH, Trolox, and the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound or Trolox standard to wells containing the fluorescein solution.
-
Initiate the reaction by adding AAPH to all wells.
-
Measure the fluorescence decay at regular intervals using a microplate reader.
-
Calculate the area under the curve (AUC) for each sample.
-
Determine the antioxidant capacity of the test compound relative to Trolox.
-
2. Cellular Uptake and Hydrolysis Assay
This experiment determines if and how the dipeptide enters cells and if it is broken down into its constituent amino acids.
-
Materials: Cell culture (e.g., Caco-2 cells), this compound dipeptide, cell culture medium, lysis buffer, HPLC-MS system.
-
Procedure:
-
Culture cells to confluence in appropriate plates.
-
Incubate the cells with a known concentration of the this compound dipeptide in the cell culture medium for various time points.
-
After incubation, wash the cells thoroughly to remove any extracellular dipeptide.
-
Lyse the cells to release intracellular contents.
-
Analyze the cell lysate using HPLC-MS to quantify the intracellular concentrations of the intact this compound dipeptide and free D-methionine.
-
Caption: Workflow for key experimental protocols.
Future Directions and Therapeutic Potential
The enhanced stability that D-amino acids confer upon peptides suggests that a this compound dipeptide could have a longer biological half-life compared to its L-L counterpart.[4] This could make it a more potent and durable antioxidant in biological systems. Further research is warranted to fully elucidate the specific transporters involved in its cellular uptake, its precise intracellular fate, and its efficacy in various models of oxidative stress-related diseases. The development of stable, potent antioxidant peptides like this compound could hold promise for therapeutic interventions in conditions where oxidative damage is a key pathological feature.
References
- 1. wellbeingnutrition.com [wellbeingnutrition.com]
- 2. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 3. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 4. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of Orally Administered D-Methionyl-D-Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted in vivo metabolic fate of the dipeptide D-methionyl-D-methionine (D-Met-Met) following oral administration. Due to a lack of direct studies on this specific dipeptide, this document outlines a putative metabolic pathway based on established principles of dipeptide absorption and the known metabolism of D-amino acids, particularly D-methionine. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The content herein details hypothesized biological mechanisms, relevant experimental protocols for their investigation, and the types of quantitative data that would be essential for a thorough evaluation of its metabolic journey.
Introduction
D-amino acids and their peptide derivatives are of increasing interest in pharmaceutical and nutritional sciences due to their potential for altered bioavailability, resistance to enzymatic degradation, and unique biological activities compared to their L-counterparts. D-methionyl-D-methionine (this compound) is a dipeptide composed of two D-methionine residues. While the metabolic fate of L-methionine is well-documented, and studies on D-methionine exist, the pathway for the orally administered dipeptide this compound remains to be fully elucidated.
This guide synthesizes current knowledge on dipeptide transport and D-amino acid metabolism to propose a likely metabolic pathway for orally ingested this compound. Understanding this pathway is critical for assessing its potential therapeutic or nutritional applications, as its biological effects will be determined by its absorption, stability, and the nature of its metabolites.
Proposed Metabolic Pathway of Orally Administered this compound
The metabolic journey of orally administered this compound is hypothesized to proceed through several key stages, from ingestion to excretion. This proposed pathway is based on the known mechanisms of dipeptide absorption and the enzymatic machinery present in mammals for handling D-amino acids.
Upon oral ingestion, this compound is expected to first encounter the environment of the gastrointestinal (GI) tract. Here, it may be subject to limited hydrolysis by luminal or brush-border peptidases. However, a significant portion is likely to be absorbed intact by the enterocytes of the small intestine. This uptake is predicted to be mediated by the peptide transporter 1 (PepT1), which is known to transport a wide range of di- and tripeptides.[1][2] A study on DL-methionyl-DL-methionine in pigeons supports the involvement of the PepT1 transporter in the intestinal uptake of this dipeptide.[3]
Once inside the enterocyte, this compound is expected to be rapidly hydrolyzed by cytosolic peptidases into two individual molecules of D-methionine.[1][2] These D-methionine molecules would then be transported across the basolateral membrane of the enterocyte and enter the portal circulation.
Following its entry into the bloodstream, D-methionine is transported to the liver and other tissues. In these tissues, D-methionine can be converted to its L-isomer, L-methionine, through a two-step enzymatic process.[4] The first step is the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid, a reaction catalyzed by D-amino acid oxidase (DAAO).[5][6] Subsequently, 2-keto-4-(methylthio)butyric acid is transaminated to form L-methionine, which can then enter the body's general methionine metabolic pool.[5][6] Any unmetabolized D-methionine or intact this compound that may have been absorbed is expected to be eliminated from the body, primarily through renal excretion.
Visualizing the Metabolic Pathway
The following diagrams illustrate the proposed metabolic fate of orally administered this compound and the key enzymatic conversion of its metabolite, D-methionine.
Experimental Protocols for In Vivo Metabolic Studies
To validate the proposed metabolic pathway and quantify the ADME properties of this compound, a series of in vivo and in vitro experiments would be required. The following are detailed methodologies for key experiments.
Animal Model and Administration
-
Animal Model: Male Wistar rats (250-300g) are a commonly used model for pharmacokinetic and metabolism studies.
-
Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the study begins.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before the administration of the test compound.
-
Dosage and Administration: A solution of this compound in a suitable vehicle (e.g., water or saline) would be administered orally via gavage. A typical dosage for a preliminary study might range from 50 to 200 mg/kg body weight.
Pharmacokinetic Study
-
Blood Sampling: Blood samples (approximately 0.25 mL) should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.
-
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying concentrations of the parent compound (this compound) and its primary metabolites (D-methionine and L-methionine) in plasma.
Tissue Distribution Study
-
Study Design: At selected time points after oral administration (e.g., the time of maximum plasma concentration, Tmax), animals would be euthanized, and various tissues (e.g., liver, kidneys, small intestine, muscle, brain) would be collected.
-
Sample Processing: Tissues should be rinsed with cold saline, blotted dry, weighed, and homogenized in a suitable buffer.
-
Analysis: The concentrations of this compound, D-methionine, and L-methionine in the tissue homogenates would be determined using a validated LC-MS/MS method.
Excretion Study (Mass Balance)
-
Sample Collection: Urine and feces from animals housed in metabolic cages should be collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) after administration of radiolabeled this compound (e.g., ¹⁴C-labeled).
-
Analysis: The total radioactivity in the collected urine and feces samples would be measured using a liquid scintillation counter to determine the primary routes and extent of excretion.
-
Metabolite Profiling: The collected samples can also be analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vitro Intestinal Permeability and Metabolism
-
Caco-2 Cell Monolayer Assay: This assay is a widely used in vitro model to assess intestinal permeability. Caco-2 cells are grown on a semi-permeable membrane, and the transport of this compound from the apical (luminal) to the basolateral (blood) side is measured over time.
-
Intestinal Microsome/S9 Fraction Stability: To evaluate the metabolic stability of this compound in the intestine, it can be incubated with intestinal microsomes or S9 fractions, which contain metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Quantitative Data Presentation
While specific quantitative data for the oral administration of this compound is not available in the current literature, the following tables illustrate the types of data that would be generated from the experimental protocols described above. These tables are essential for a comprehensive understanding of the compound's in vivo behavior.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma Following Oral Administration
| Parameter | This compound | D-Methionine | L-Methionine |
| Cmax (µg/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| AUC₀₋t (µg·h/mL) | Data | Data | Data |
| AUC₀₋inf (µg·h/mL) | Data | Data | Data |
| t½ (h) | Data | Data | Data |
| CL/F (mL/h/kg) | Data | Data | Data |
| Vd/F (L/kg) | Data | Data | Data |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. |
Table 2: Tissue Distribution of this compound and its Metabolites in Rats at Tmax Following Oral Administration
| Tissue | This compound (µg/g) | D-Methionine (µg/g) | L-Methionine (µg/g) |
| Liver | Data | Data | Data |
| Kidney | Data | Data | Data |
| Small Intestine | Data | Data | Data |
| Muscle | Data | Data | Data |
| Brain | Data | Data | Data |
Table 3: Cumulative Excretion of Radioactivity (% of Dose) in Rats Following Oral Administration of Radiolabeled this compound
| Time Interval (h) | Urine | Feces | Total |
| 0 - 8 | Data | Data | Data |
| 8 - 24 | Data | Data | Data |
| 24 - 48 | Data | Data | Data |
| Total | Data | Data | Data |
Conclusion
This technical guide has outlined the putative in vivo metabolic fate of orally administered D-methionyl-D-methionine. The proposed pathway involves intestinal absorption, likely via the PepT1 transporter, followed by intracellular hydrolysis to D-methionine. The resulting D-methionine is then expected to be absorbed and subsequently converted to L-methionine, allowing it to enter the body's metabolic pathways.
The experimental protocols and data presentation formats detailed herein provide a roadmap for future research to definitively elucidate the pharmacokinetics and metabolism of this dipeptide. A thorough understanding of the ADME properties of this compound is a prerequisite for the development of any potential therapeutic or nutritional applications. Further studies are warranted to validate the hypotheses presented in this guide and to fully characterize the in vivo behavior of this intriguing molecule.
References
- 1. Absorption of Amino Acids and Peptides [vivo.colostate.edu]
- 2. Are intact peptides absorbed from the healthy gut in the adult human? | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Analysis of D-methionyl-L-methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-methionyl-L-methionine is a dipeptide of significant interest due to the incorporation of a D-amino acid, which can confer unique biochemical properties, including altered enzymatic stability and receptor interactions, compared to its L-L counterpart. This technical guide provides a comprehensive overview of the structural analysis of D-methionyl-L-methionine, detailing its crystallographic and spectroscopic characteristics. The document includes summaries of quantitative structural data, detailed experimental protocols for its synthesis and analysis, and visualizations of its potential role in cellular signaling pathways. This guide is intended to serve as a core resource for researchers in drug discovery and development, as well as for scientists investigating the structure-function relationships of peptides containing D-amino acids.
Introduction
The incorporation of D-amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.[1] D-methionyl-L-methionine, a diastereomer of the naturally occurring L-methionyl-L-methionine, presents a unique stereochemistry that influences its three-dimensional structure and, consequently, its interaction with biological targets. Understanding the precise structural features of this dipeptide is crucial for designing novel therapeutic agents and for elucidating the fundamental principles governing the biological roles of D-amino acid-containing peptides.[2] This guide synthesizes available data on the structural and spectroscopic properties of D-methionyl-L-methionine and provides detailed methodologies for its characterization.
Crystallographic Analysis
The three-dimensional structure of D-methionyl-L-methionine has been characterized as part of a racemic crystal form of D-methionyl-L-methionine/L-methionyl-D-methionine.[3] The crystal structure reveals specific hydrogen bonding patterns and conformational arrangements of the peptide backbone and the methionine side chains.
Molecular Conformation and Hydrogen Bonding
In the solid state, D-methionyl-L-methionine exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Notably, in the racemic crystal structure of D-methionyl-L-methionine/L-methionyl-D-methionine, the N-H of the amide group does not participate in hydrogen bonding, and there is no evidence of an N–H‧‧‧S interaction, which is sometimes observed in methionine-containing structures.[3]
Quantitative Structural Data
The following tables summarize key bond lengths, bond angles, and torsion angles for methionine residues, derived from high-resolution protein crystal structures, which provide a reference for the expected geometry in D-methionyl-L-methionine.[3][4]
Table 1: Average Bond Lengths in Methionine Residues [3][4]
| Atom 1 | Atom 2 | Bond Length (Å) |
| N | Cα | 1.46 |
| Cα | C' | 1.53 |
| C' | O | 1.25 |
| Cα | Cβ | 1.53 |
| Cβ | Cγ | 1.52 |
| Cγ | Sδ | 1.81 |
| Sδ | Cε | 1.79 |
Table 2: Average Bond Angles in Methionine Residues [3][4]
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N | Cα | C' | 110.0 |
| N | Cα | Cβ | 110.6 |
| Cβ | Cα | C' | 111.4 |
| Cα | C' | O | 117.0 |
| Cα | Cβ | Cγ | 114.0 |
| Cβ | Cγ | Sδ | 113.1 |
| Cγ | Sδ | Cε | 100.4 |
Table 3: Key Torsion Angles in Methionine Residues [5][6]
| Torsion Angle | Atoms | Angle (°) |
| φ (phi) | C'-N-Cα-C' | Variable |
| ψ (psi) | N-Cα-C'-N | Variable |
| ω (omega) | Cα-C'-N-Cα | ~180 (trans) or ~0 (cis) |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Variable |
| χ2 (chi2) | Cα-Cβ-Cγ-Sδ | Variable |
| χ3 (chi3) | Cβ-Cγ-Sδ-Cε | Variable |
Experimental Protocols
Synthesis of D-methionyl-L-methionine
The synthesis of D-methionyl-L-methionine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general procedure is outlined below.
Protocol:
-
Protection of Amino Acids: The amino group of D-methionine is protected with a suitable protecting group (e.g., Fmoc or Boc), and the carboxyl group of L-methionine is protected as an ester (e.g., methyl or ethyl ester).
-
Coupling Reaction: The protected D-methionine is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then reacted with the protected L-methionine in an appropriate solvent (e.g., DMF or DCM). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Deprotection: Following the coupling, the protecting groups are removed. For example, the Fmoc group is removed with piperidine, and the ester is hydrolyzed under basic or acidic conditions.
-
Purification: The crude dipeptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]
X-ray Crystallography
Single crystals of D-methionyl-L-methionine suitable for X-ray diffraction can be grown from a saturated aqueous solution by slow evaporation.
Protocol:
-
Crystal Growth: Dissolve the purified dipeptide in a minimal amount of deionized water at a slightly elevated temperature. Allow the solution to cool slowly to room temperature. Small seed crystals may be used to initiate crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
Spectroscopic Analysis
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9][10] Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for Methionine Residues (in D₂O, pH 7.4) [9][10]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 3.85 | 56.58 |
| β-CH₂ | 2.12 - 2.18 | 32.40 |
| γ-CH₂ | 2.63 | 31.51 |
| ε-CH₃ | 2.12 | 16.64 |
| C' (carbonyl) | - | 177.09 |
Protocol:
-
Sample Preparation: Prepare a dilute solution of the dipeptide in a suitable solvent for electrospray ionization (ESI), such as a mixture of water, acetonitrile, and formic acid.
-
Data Acquisition: Introduce the sample into an ESI mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the dipeptide.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra.[11][12]
Table 5: Expected Mass Spectrometry Fragments for D-methionyl-L-methionine [11][13]
| Ion Type | Fragment | Expected m/z |
| [M+H]⁺ | C₁₀H₂₁N₂O₃S⁺ | 265.13 |
| b₁ | D-Met | 150.06 |
| y₁ | L-Met | 150.06 |
| a₁ | b₁ - CO | 122.07 |
| Internal Fragment | - | Variable |
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried dipeptide with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire spectra using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[14][15]
Table 6: Characteristic Infrared Absorption Bands for Methionine-containing Peptides [14][16]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3000 | N-H stretching (amide A), C-H stretching |
| ~1650 | C=O stretching (amide I) |
| ~1550 | N-H bending (amide II) |
| ~1450 | C-H bending |
| ~1410 | COO⁻ symmetric stretching |
| ~700 | C-S stretching |
Biological Context and Signaling Pathways
D-amino acid-containing peptides can exhibit unique biological activities by modulating interactions with specific receptors and enzymes.[17] For instance, the stereochemistry of a peptide can alter its selectivity for different G protein-coupled receptors (GPCRs), thereby activating distinct downstream signaling pathways.[17] While a specific signaling pathway for D-methionyl-L-methionine has not been fully elucidated, its structural similarity to other signaling molecules suggests potential involvement in pathways regulated by methionine metabolism, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[18][19]
Conclusion
The structural analysis of D-methionyl-L-methionine provides critical insights into the effects of D-amino acid incorporation on peptide conformation and potential biological function. This technical guide has summarized the key structural parameters obtained from crystallographic studies, provided detailed experimental protocols for its synthesis and characterization, and presented a plausible signaling context. The data and methodologies presented herein are intended to facilitate further research into the therapeutic potential and biological significance of D-methionyl-L-methionine and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate its specific biological targets and mechanisms of action.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilson.com [gilson.com]
- 3. jamming.research.yale.edu [jamming.research.yale.edu]
- 4. jamming.research.yale.edu [jamming.research.yale.edu]
- 5. Crystal growth and structure of L-methionine L-methioninium hydrogen maleate—a new NLO material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. 2.5 Purification and preparation of synthesized peptides [bio-protocol.org]
- 9. bmse000044 L-Methionine at BMRB [bmrb.io]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mascot help: Peptide fragmentation [matrixscience.com]
- 13. DL-Methionine [webbook.nist.gov]
- 14. Structure and spectroscopy of methionyl-methionine for aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 19. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of D-Methionyl-D-Methionine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-methionyl-D-methionine (D-Met-Met) is a dipeptide composed of two D-methionine residues. While its L-counterpart and the racemic mixture (DL-Met-Met) have been investigated, particularly in the field of animal nutrition as a source of the essential amino acid methionine, dedicated early studies on the specific biological activities of the pure this compound stereoisomer are notably scarce in publicly available scientific literature. This guide synthesizes the foundational knowledge on D-amino acid-containing peptides and extrapolates potential characteristics of this compound, alongside the limited specific information available. The primary characteristic of peptides containing D-amino acids is their enhanced stability against enzymatic degradation.
Core Concepts: The Significance of D-Amino Acids in Peptides
Peptides composed of D-amino acids exhibit significant resistance to proteolysis by common proteases, which are stereospecific for L-amino acids[1][2][3]. This intrinsic stability can lead to a longer biological half-life and improved bioavailability compared to their L-enantiomers[2]. This fundamental principle suggests that this compound would be considerably more stable in biological fluids than L-Met-Met.
Putative Biological Roles and Activities
While direct studies on this compound are limited, research on D-methionine and DL-methionyl-DL-methionine provides some insights into its potential biological relevance.
As a Methionine Source
Studies on DL-methionyl-DL-methionine in various animal models, including poultry, fish, and crustaceans, have demonstrated its efficacy as a source of methionine, supporting growth and development. It is understood that DL-Met-Met can be enzymatically cleaved to release free D- and L-methionine[4]. The released D-methionine can then be converted to L-methionine in the body, making it biologically available[4].
Potential Anticancer Activity
An early in vitro study on D-methionine demonstrated its ability to inhibit the growth of AH109A hepatoma cells to a similar extent as a methionine-free medium[5]. This suggests that some tumor cells may have a limited ability to utilize D-methionine for proliferation. Consequently, this compound, as a potential delivery form of D-methionine, could be explored for its cytostatic properties.
Intestinal Health and Nutrient Transport
Research on the non-stereospecific methionyl-methionine dipeptide has indicated its positive effects on intestinal function in mice, including promoting villus surface area and altering the expression of amino acid and glucose transporters. While the specific isomer was not defined in this study, it opens an avenue for investigating whether this compound possesses similar or enhanced properties due to its increased stability in the gut.
Experimental Methodologies: A General Framework
Enzymatic Stability Assays
To quantify the resistance of this compound to degradation, in vitro incubation with various proteases (e.g., trypsin, chymotrypsin) and biological fluids (e.g., serum, gastric juice, intestinal homogenates) would be performed. The remaining intact dipeptide would be quantified at different time points using High-Performance Liquid Chromatography (HPLC).
Workflow for Enzymatic Stability Assay:
Cell-Based Assays
To investigate the biological effects of this compound on cellular processes, various cell lines would be utilized. For example, cancer cell lines (e.g., hepatoma, breast, prostate) could be used to assess anti-proliferative effects, while intestinal epithelial cell lines (e.g., Caco-2) could be employed to study transport and effects on barrier function.
Experimental Protocol for In Vitro Anti-Proliferation Assay:
-
Cell Culture: Plate cancer cells (e.g., AH109A hepatoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, L-methionine (as a control), or a methionine-free medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
Due to the lack of specific early studies on this compound, a table of quantitative data on its biological activity cannot be compiled at this time. Future research would be necessary to generate such data.
Signaling Pathways
No specific signaling pathways have been elucidated for this compound in the existing literature. Based on studies of DL-methionyl-DL-methionine in pigeons, a potential area of investigation could be the Wnt/β-catenin signaling pathway, which is crucial for intestinal development.
Hypothetical Signaling Pathway for Investigation:
Conclusion and Future Directions
The available scientific literature on the biological activity of this compound is sparse, with most related research focusing on its racemic form in nutritional contexts. The primary established characteristic of D-amino acid-containing peptides like this compound is their high resistance to enzymatic degradation, which suggests enhanced stability and bioavailability. Preliminary findings on D-methionine's anti-proliferative effects in vitro suggest a potential avenue for future research into this compound's pharmacological properties.
To build a comprehensive understanding of this compound's biological activity, future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed in vivo studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound in various cell types.
-
Comparative Studies: Direct comparisons of the biological effects of this compound with its L- and DL-counterparts to delineate stereospecific activities.
-
Therapeutic Potential: Investigating the efficacy of this compound in preclinical models of diseases, such as cancer and intestinal disorders.
Such dedicated research is essential to unlock the full potential of this unique dipeptide for applications in drug development and nutritional science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]
- 5. Effects of D-methionine-containing solution on tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of D-Met-Met in Plasma Samples using LC-MS/MS
References
- 1. Biology of MET: a double life between normal tissue repair and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [mdpi.com]
- 3. EMD SERONO | MET PATHWAY [emdseronooncology.sitearchives.robot-kittens.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of D-Met-Met
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the dipeptide D-methionyl-D-methionine (D-Met-Met). The described protocol is based on established principles for the analysis of small, polar peptides and is suitable for applications in research, quality control, and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water, incorporating trifluoroacetic acid as an ion-pairing agent for improved peak shape and resolution. Detection is performed via UV absorbance at a low wavelength to detect the peptide bond. This application note provides a comprehensive experimental protocol, expected performance characteristics, and visual workflows to aid in method implementation.
Introduction
D-methionyl-D-methionine (this compound) is a dipeptide of interest in various fields, including food science and pharmaceuticals. Accurate and reliable quantification of this compound is essential for product development, quality assurance, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of peptides. This application note presents a detailed protocol for a stability-indicating RP-HPLC method for the analysis of this compound.
Experimental Protocol
This proposed method is designed to be a starting point for the analysis of this compound and can be further optimized based on specific instrumentation and sample matrices.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade)
-
Standard laboratory glassware and equipment
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the proposed HPLC conditions for the analysis of this compound.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 95% B17-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Expected Quantitative Data
The following table presents hypothetical but realistic performance data for the proposed HPLC method. These values should be experimentally verified during method validation.
| Parameter | Representative Value |
| Retention Time (t_R) | Approximately 8.5 min |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Disclaimer: The data presented in this table are illustrative and should be determined experimentally during method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Stability-Indicating Method Development
A stability-indicating method is crucial in drug development to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products. The following diagram shows the logical relationship in developing such a method.
Caption: Stability-Indicating Method Development Logic.
Conclusion
The proposed RP-HPLC method provides a robust framework for the quantitative analysis of this compound. By following the detailed protocol and validating the method according to the principles of a stability-indicating assay, researchers and drug development professionals can achieve reliable and accurate results for quality control and stability assessment of this compound. Further optimization may be required to adapt the method for specific sample matrices or to enhance sensitivity.
Application Notes & Protocols: Mass Spectrometric Identification and Quantification of D-Methionyl-D-Methionine (D-Met-Met)
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-amino acid containing peptides are of increasing interest in various fields, including drug development, due to their potential for increased stability against enzymatic degradation compared to their L-counterparts. The accurate identification and quantification of these peptides, such as D-Methionyl-D-Methionine (D-Met-Met), are crucial for understanding their pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful analytical platform for the sensitive and specific analysis of this compound in complex biological matrices.
These application notes provide an overview of the key mass spectrometry techniques and detailed protocols for the identification and quantification of this compound.
Mass Spectrometry Techniques for this compound Analysis
Several mass spectrometry-based techniques can be employed for the analysis of this compound. The choice of technique depends on the specific research question, required sensitivity, and the complexity of the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for peptide quantification. It involves the separation of the analyte by LC followed by its detection using a mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are monitored for quantification, providing high selectivity and sensitivity.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high mass accuracy and resolution. This allows for the confident identification of this compound based on its accurate mass and isotopic pattern, and can aid in differentiating it from isobaric interferences.
-
Selected Reaction Monitoring (SRM): SRM is a targeted quantification technique performed on a triple quadrupole mass spectrometer. It offers the highest sensitivity and selectivity for quantifying known analytes like this compound by monitoring specific precursor-to-product ion transitions.[1][2] This method is ideal for pharmacokinetic studies and bioanalysis.
-
Data-Independent Acquisition (DIA): DIA is an emerging technique that systematically fragments all ions within a specified mass range.[3] This allows for the retrospective analysis of data for the presence of this compound and other analytes without prior knowledge of their presence.[3]
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
1. Sample Preparation from Biological Matrices (e.g., Plasma)
Proper sample preparation is critical for accurate and reproducible MS analysis.[4] The goal is to extract this compound from the matrix while removing interfering substances like proteins, salts, and lipids.[5]
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade[5]
-
Formic acid (FA), LC-MS grade
-
Protein precipitation solution: Acetonitrile with 0.1% Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution. Vortex briefly.
-
Add 300 µL of cold protein precipitation solution to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove salts. d. Elute the this compound and IS with 1 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
SRM Transitions: (To be determined by infusion of a standard solution)
-
This compound: Precursor m/z -> Product m/z (Collision Energy in eV)
-
Internal Standard: Precursor m/z -> Product m/z (Collision Energy in eV)
-
3. Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by matching the retention time and the ratio of the quantifier and qualifier SRM transitions to that of a pure standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this curve.
Quantitative Data Summary
The following tables represent typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in a biological matrix.
Table 1: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
This compound Fragmentation Pathway
Understanding the fragmentation of this compound is essential for developing a specific and sensitive SRM method. In positive ion mode, the peptide will be protonated, primarily at the N-terminal amine. Collision-induced dissociation (CID) will lead to cleavage of the peptide bond, generating b- and y-type fragment ions.
Caption: Simplified fragmentation of protonated this compound.
Conclusion
The methods described in these application notes provide a robust framework for the reliable identification and quantification of this compound using LC-MS/MS. Proper sample preparation and method optimization are crucial for achieving high sensitivity, specificity, and accuracy. These protocols can be adapted and validated for various biological matrices and are suitable for applications in drug metabolism, pharmacokinetics, and biomarker discovery.
References
- 1. "Absolute Quantitation of Met Using mass Spectrometry for Clinical Appl" by Daniel V. T. Catenacci, Wei-Li Liao et al. [digitalcommons.cedarville.edu]
- 2. Absolute Quantitation of Met Using Mass Spectrometry for Clinical Application: Assay Precision, Stability, and Correlation with MET Gene Amplification in FFPE Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data-Independent Acquisition Mass Spectrometry as a Tool for Metaproteomics: Interlaboratory Comparison Using a Model Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. massspec.unm.edu [massspec.unm.edu]
Application Notes and Protocols for D-Met-Met in Animal Nutrition and Growth Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-methionyl-D-methionine (D-Met-Met) and related methionine sources in animal nutrition. The included protocols offer detailed methodologies for conducting growth performance trials and related analyses.
Introduction to Methionine in Animal Nutrition
Methionine is an essential sulfur-containing amino acid critical for protein synthesis, metabolism, and immune function in animals.[1][2] As it cannot be synthesized by monogastric animals, it must be supplied through their diet.[1][3] In typical corn-soybean-based feeds, methionine is often the first limiting amino acid, especially for poultry and swine.[1][4] Supplementation is therefore a standard practice to ensure optimal growth, feed efficiency, and overall health.[1][4]
Methionine exists in two isomers: L-methionine and D-methionine. The L-form is the biologically active isomer directly used by animals for protein synthesis.[5] Commercially available synthetic methionine is often produced as a racemic mixture of both forms, known as DL-methionine.[5][6] The D-isomer can be efficiently converted into L-methionine by the animal's enzymatic machinery, making DL-methionine a highly bioavailable source.[6]
This compound, or DL-methionyl-DL-methionine, is a dipeptide of DL-methionine. This form offers specific advantages, particularly in aquaculture. Due to its lower water solubility, this compound minimizes the leaching of methionine into the water, ensuring greater availability to aquatic species like shrimp and fish.[7] In the animal's digestive system, this dipeptide is cleaved to release DL-methionine, which is then absorbed and utilized.[7]
Quantitative Data from Growth Studies
The efficacy of methionine supplementation is typically measured by improvements in key growth performance indicators such as Average Daily Gain (ADG) and Feed Conversion Ratio (FCR). Below are summarized data from various studies on poultry, swine, and aquaculture.
Poultry (Broiler Chickens)
Studies consistently show that supplementing broiler diets with methionine significantly improves growth performance compared to methionine-deficient basal diets.
Table 1: Effects of DL-Methionine Supplementation on Broiler Performance (Day 1-46/48)
| Treatment (g/kg DL-Met added) | Average Daily Gain (ADG) (g) | Feed Conversion Ratio (FCR) |
|---|---|---|
| 0 g/kg (Control) | 50.8 | 1.83 |
| 0.5 g/kg | 53.1 | 1.76 |
| 1.0 g/kg | 53.5 | 1.73 |
| 2.0 g/kg | 53.5 | 1.73 |
Data synthesized from studies evaluating DL-methionine in broiler diets.[2]
Table 2: Relative Bioavailability of L-Methionine to DL-Methionine in Yellow-Feathered Broilers (Day 1-30)
| Parameter | Relative Bioavailability of L-Met vs. DL-Met |
|---|---|
| Average Daily Gain (ADG) | 142.5% |
This study suggests that for certain strains and growth phases, L-methionine may be more efficiently utilized than DL-methionine.[4]
Swine (Nursery Pigs)
Methionine supplementation is also crucial in the nursery phase for pigs to support rapid growth and development.
Table 3: Effect of DL-Methionine vs. Methionine Hydroxy Analog (HMTBa-Ca) on Nursery Pig Performance (Day 0-49)
| Treatment | Final Body Weight (kg) | Average Daily Gain (ADG) (g) | Feed Conversion Ratio (FCR) |
|---|---|---|---|
| Met-Deficient Control | 22.77 | 362 | 1.63 |
| 100 parts HMTBa-Ca | 25.15 | 411 | 1.48 |
| 65 parts DL-Methionine | 25.37 | 415 | 1.47 |
This study demonstrates that 65 parts of DL-Methionine can effectively replace 100 parts of HMTBa-Ca, achieving similar growth performance.[5]
Aquaculture (Shrimp)
This compound is particularly effective in aquatic feeds. The following data is from a study on juvenile Litopenaeus vannamei (whiteleg shrimp).
Table 4: Effect of this compound Supplementation in Low Fish Meal Diets on Shrimp Performance (70-day trial)
| Fish Meal Level | This compound Level (% of diet) | Final Weight (g) | Feed Conversion Ratio (FCR) |
|---|---|---|---|
| 6% | 0.58% (Total Met) | 18.5 | 1.45 |
| 6% | 0.69% (Total Met) | 19.8 | 1.38 |
| 6% | 0.82% (Total Met) | 20.1 | 1.35 |
| 0% | 0.58% (Total Met) | 17.9 | 1.51 |
| 0% | 0.69% (Total Met) | 19.5 | 1.40 |
| 0% | 0.82% (Total Met) | 19.9 | 1.37 |
Data indicates that increasing this compound levels can compensate for reduced fish meal content, supporting excellent growth and feed efficiency.[8]
Key Metabolic & Signaling Pathways
D-Methionine to L-Methionine Conversion
The bio-efficacy of D-methionine relies on its conversion to L-methionine. This process primarily occurs in the liver and kidneys, catalyzed by the enzyme D-amino acid oxidase (DAAO).
Caption: Enzymatic conversion of D-methionine to the biologically active L-methionine form.
Methionine Metabolism and Transsulfuration Pathway
Methionine is a precursor for several crucial compounds, including S-adenosylmethionine (SAM), the universal methyl donor, and cysteine, which is essential for the synthesis of the antioxidant glutathione.
Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.[6][7]
mTOR Signaling Pathway in Muscle Growth
Methionine, as an essential amino acid, plays a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis in skeletal muscle.
Caption: Simplified mTOR signaling pathway activated by amino acids, leading to muscle protein synthesis.
Experimental Protocols
Protocol 1: Broiler Chicken Growth Performance Trial
Objective: To evaluate the effect of this compound supplementation on the growth performance of broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., Ross 308 or Cobb 500).
-
Environmentally controlled poultry housing with pens.
-
Feeders and waterers.
-
Basal diet (typically corn-soybean meal based), formulated to be deficient in methionine.
-
This compound (or other methionine sources for comparison, e.g., DL-Methionine).
-
Precision weighing scale for feed and birds.
Experimental Workflow:
Caption: Workflow for a typical broiler growth performance trial.
Procedure:
-
Animal Housing and Acclimation:
-
House day-old chicks in a temperature- and humidity-controlled facility.
-
Provide a common basal diet and fresh water ad libitum for an initial 3-5 day acclimation period.
-
-
Diet Formulation and Preparation:
-
Formulate a basal diet to meet all nutritional requirements except for methionine, which should be set below the recommended level (e.g., 70% of requirement).
-
Create treatment diets by mixing precise amounts of this compound into the basal diet to achieve desired supplementation levels (e.g., 85%, 100%, and 115% of the methionine requirement).[7]
-
-
Experimental Design and Allocation:
-
After acclimation, individually weigh all chicks and randomly allocate them to pens, ensuring similar average starting weights across all pens.
-
A typical design would be a completely randomized design with multiple replicate pens per dietary treatment (e.g., 4 treatments, 6-8 replicate pens per treatment, 10-15 birds per pen).
-
-
Feeding and Data Collection:
-
Provide the assigned dietary treatments and fresh water ad libitum for the duration of the trial (e.g., 21 or 42 days).
-
On a weekly basis, record the total body weight of birds in each pen and the amount of feed consumed by each pen.
-
-
Calculations and Statistical Analysis:
-
At the end of the trial, calculate the following for each pen:
-
Average Daily Gain (ADG): (Final Weight - Initial Weight) / Number of Days
-
Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of Days
-
Feed Conversion Ratio (FCR): Total Feed Consumed / Total Weight Gain
-
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatment groups.
-
Protocol 2: Nitrogen Balance Study in Swine
Objective: To determine the effect of this compound on nitrogen retention and protein utilization in growing pigs.
Materials:
-
Growing pigs (e.g., 15-20 kg initial body weight).
-
Metabolism crates designed for the separate collection of urine and feces.
-
Basal diet (methionine-deficient).
-
This compound.
-
Sulfuric acid or Hydrochloric acid (for urine preservation).
-
Equipment for Kjeldahl analysis (for nitrogen determination).
Procedure:
-
Animal and Diet Preparation:
-
Select healthy pigs and house them individually in metabolism crates.
-
Prepare experimental diets similar to Protocol 1: a methionine-deficient basal diet and treatment diets with graded levels of this compound.
-
-
Adaptation Period (7-10 days):
-
Allow pigs to adapt to the metabolism crates and their assigned experimental diets. This ensures that the measurements reflect the dietary treatment.
-
-
Collection Period (5-7 days):
-
For the entire collection period, precisely record the daily feed intake for each pig.
-
Collect the total amount of feces and urine produced by each pig daily.
-
Urine should be collected in containers with a small amount of acid (e.g., 50 mL of 6N HCl) to prevent nitrogen loss due to ammonia volatilization.
-
Weigh the total daily output of feces and urine for each pig. Homogenize and collect a representative subsample (e.g., 10% of feces, 5% of urine) and store frozen for later analysis.
-
-
Sample Analysis:
-
Analyze samples of the feed, feces, and urine for their nitrogen content using the Kjeldahl method or a combustion analyzer.
-
-
Calculations:
-
Nitrogen Intake (N Intake): Feed Intake (g) x Nitrogen Content of Feed (%)
-
Fecal Nitrogen (Fecal N): Fecal Output (g) x Nitrogen Content of Feces (%)
-
Urinary Nitrogen (Urinary N): Urine Output (g) x Nitrogen Content of Urine (%)
-
Nitrogen Retention (N Retention): N Intake - Fecal N - Urinary N
-
Nitrogen Digestibility (%): [(N Intake - Fecal N) / N Intake] x 100
-
Biological Value (%): [N Retention / (N Intake - Fecal N)] x 100
-
-
Statistical Analysis:
-
Compare the nitrogen balance parameters among dietary treatment groups using ANOVA. An increase in N Retention indicates more efficient protein utilization for growth.
-
Protocol 3: Analysis of Methionine in Animal Plasma by HPLC
Objective: To quantify the concentration of methionine in plasma samples from animals in a nutrition trial.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin).
-
Centrifuge.
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
Derivatization agent: o-phthalaldehyde (OPA).
-
Mobile phase solvents (e.g., sodium acetate buffer, methanol, acetonitrile).
-
Methionine standard solution.
-
Protein precipitation agent (e.g., sulfosalicylic acid or acetonitrile).
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples from the animals (e.g., via wing vein in poultry or jugular vein in swine) into anticoagulant tubes.
-
Centrifuge the blood at approximately 1,500 x g for 15 minutes to separate the plasma.
-
Harvest the plasma (supernatant) into a clean microcentrifuge tube.
-
-
Protein Precipitation:
-
Add a protein precipitation agent to the plasma sample (e.g., 100 µL of 10% sulfosalicylic acid to 400 µL of plasma).
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the deproteinized supernatant to a new tube.
-
Mix a small volume of the supernatant with the OPA derivatizing reagent according to the reagent kit's instructions. This reaction attaches a fluorescent tag to the amino acids, allowing for sensitive detection.[9]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution on a C18 column. A typical mobile phase might consist of a sodium acetate buffer (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).[5][9]
-
The fluorescence detector will measure the signal from the OPA-derivatized methionine as it elutes from the column.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of methionine standard through the same derivatization and HPLC procedure.
-
Quantify the methionine concentration in the plasma samples by comparing their peak areas to the standard curve.
-
References
- 1. thepigsite.com [thepigsite.com]
- 2. thepigsite.com [thepigsite.com]
- 3. Effects of Feeding Varying Levels of DL-Methionine on Live Performance and Yield of Broiler Chickens [mdpi.com]
- 4. Growth performance of broiler chickens fed diets containing granulated L-methionine compared with DL-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ndvsu.org [ndvsu.org]
- 9. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Methionyl-Methionine (D-Met-Met): A Novel Probe for Elucidating Peptide Transport Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of peptide transport is crucial for understanding nutrient absorption, drug delivery, and the pathophysiology of various diseases. The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are the primary carriers responsible for the uptake of di- and tripeptides in the intestine and kidneys, respectively. D-methionyl-methionine (D-Met-Met), a dipeptide composed of two D-methionine residues, presents a valuable tool for investigating the stereoselectivity and kinetics of these transporters. Due to the presence of D-amino acids, this compound is expected to exhibit increased stability against enzymatic degradation compared to its L-isomer, making it an ideal candidate for in vitro and in vivo transport studies.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to characterize peptide transport mechanisms.
Rationale for Using this compound in Peptide Transport Studies
-
Enhanced Stability: Dipeptides containing D-amino acids are more resistant to hydrolysis by peptidases, ensuring that the intact dipeptide is the species being transported and studied.[1][2]
-
Stereoselectivity Assessment: Comparing the transport kinetics of this compound with its L-isomer (L-Met-Met) allows for the detailed characterization of the stereochemical preferences of peptide transporters.
-
Inhibition Studies: this compound can be used as a competitive inhibitor to determine the affinity of other peptides and peptidomimetic drugs for PEPT1 and PEPT2.
-
Mechanistic Insights: Studying the transport of a non-natural dipeptide can provide valuable information about the binding pocket and translocation mechanism of peptide transporters.[3]
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes representative kinetic parameters for D-amino acids and D-amino acid-containing dipeptides interacting with relevant transporters. This data can serve as a reference for designing and interpreting experiments with this compound.
| Compound | Transporter/System | Cell Line/Tissue | Parameter | Value | Reference |
| D-Methionine | Na+-dependent pathway | Rat Jejunum | Km | 11.7 mM | [1] |
| D-Methionine | Na+-dependent pathway | Rat Jejunum | Vmax | 0.53 µmol/g/min | [1] |
| L-Methionine | Na+-dependent pathway | Rat Jejunum | Ki (for D-Met uptake) | 45 mM (noncompetitive) | [1] |
| D-Ala-Lys-AMCA | PEPT2 | Oocytes | Transport Current | Substantial | [3] |
| β-Ala-Lys-AMCA | PEPT2 | Oocytes | Transport Current | Substantial | [3] |
| Glycylsarcosine (Gly-Sar) | PEPT1 | Caco-2 | Km | 0.2-10 mM | [4] |
Experimental Protocols
Protocol 1: Characterization of this compound Transport in Caco-2 Cells
This protocol describes a cellular uptake assay to determine the kinetics of this compound transport by the endogenously expressing PEPT1 in Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the intestinal barrier.
Materials:
-
Caco-2 cells (passages 20-40)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 6.0 and 7.4
-
Radiolabeled D-Met-[³H]Met or a suitable analytical method for unlabeled this compound (e.g., LC-MS/MS)
-
Glycylsarcosine (Gly-Sar) as a positive control and inhibitor
-
Scintillation counter and cocktail (for radiolabeled studies)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER). Values should be >250 Ω·cm².
-
-
Transport Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 7.4) in the basolateral chamber and HBSS (pH 6.0) in the apical chamber to establish a proton gradient.
-
Prepare transport solutions containing varying concentrations of this compound (e.g., 0.1-20 mM) in HBSS (pH 6.0). If using radiolabeled compound, include a known concentration of the radiotracer.
-
To initiate the uptake, replace the apical solution with the transport solution.
-
Incubate for a predetermined time (e.g., 5, 10, 15, 30 minutes) at 37°C.
-
Terminate the transport by aspirating the transport solution and washing the monolayers three times with ice-cold HBSS (pH 7.4).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
-
Determine the amount of transported this compound in the cell lysate using a scintillation counter or LC-MS/MS.
-
Measure the protein concentration of the lysate for normalization.
-
-
Data Analysis:
-
Calculate the initial uptake rate at each concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Inhibition Study:
-
To determine the inhibition constant (Ki), perform the uptake assay with a fixed concentration of the substrate (e.g., radiolabeled Gly-Sar) in the presence of varying concentrations of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: this compound Transport in PEPT1/PEPT2-Transfected HEK293 Cells
This protocol allows for the specific characterization of this compound transport via human PEPT1 or PEPT2 expressed in a heterologous system, avoiding interference from other transporters.
Materials:
-
HEK293 cells
-
HEK293 cells stably or transiently transfected with human PEPT1 (SLC15A1) or PEPT2 (SLC15A2)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Radiolabeled D-Met-[³H]Met or a suitable analytical method
-
Inhibitors: Gly-Sar, L-Met-Met
Procedure:
-
Cell Culture and Transfection (for transient expression):
-
Seed HEK293 cells on poly-D-lysine coated plates.
-
Transfect cells with the PEPT1 or PEPT2 expression vector using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Uptake Assay:
-
Wash the cells twice with transport buffer (pH 7.4).
-
Pre-incubate the cells for 10 minutes at 37°C with transport buffer (pH 6.0).
-
Initiate uptake by adding the transport buffer containing various concentrations of this compound.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer (pH 7.4).
-
Lyse the cells and quantify the intracellular this compound as described in Protocol 1.
-
Perform parallel experiments with mock-transfected HEK293 cells to determine non-specific uptake.
-
-
Data Analysis:
-
Subtract the non-specific uptake (from mock cells) from the total uptake in transfected cells to obtain transporter-mediated uptake.
-
Determine Km and Vmax as described in Protocol 1.
-
Investigation of Signaling Pathways
Recent studies have indicated that the transport of certain dipeptides can influence intracellular signaling pathways, such as the mTOR and JAK-STAT pathways, which are critical for cell growth, proliferation, and protein synthesis. While this has been primarily demonstrated with L-dipeptides, this compound can be employed to investigate the stereospecificity of these effects.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell metabolism and growth. The uptake of amino acids and dipeptides can activate mTORC1 signaling.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is involved in cellular responses to cytokines and growth factors. Some studies suggest a link between nutrient sensing and JAK-STAT activation.
To investigate the effect of this compound on these pathways, researchers can treat cells with this compound and measure the phosphorylation status of key proteins (e.g., S6K1, STAT3) by Western blotting or other immunoassays. Comparing the effects of this compound and L-Met-Met will reveal any stereospecific regulation of these signaling cascades.
Conclusion
This compound is a promising tool for the detailed investigation of peptide transport mechanisms. Its inherent stability and stereochemical properties allow for precise studies of transporter kinetics, substrate specificity, and inhibition. The protocols and conceptual frameworks provided here offer a starting point for researchers to employ this compound in their studies of PEPT1 and PEPT2, and to explore the downstream consequences of peptide transport on cellular signaling pathways. Further research is warranted to fully elucidate the kinetic parameters of this compound transport and its utility in drug development and physiological research.
References
- 1. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-methionyl-L-methionine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
While L-methionine is an essential amino acid crucial for cell growth, protein synthesis, and various metabolic processes, its stability and solubility in cell culture media can be limiting factors. Dipeptides have emerged as a valuable strategy to overcome these limitations for certain amino acids. This document explores the potential cell culture applications of the novel dipeptide, D-methionyl-L-methionine.
Direct experimental data on the cell culture applications of D-methionyl-L-methionine is limited in publicly available literature. However, based on the known principles of dipeptide metabolism and the cellular processing of D-amino acids, we can infer its potential uses and provide a framework for its evaluation. The primary hypothesized application is as a more stable and potentially controlled-release source of L-methionine. The presence of the D-methionine isomer is expected to confer resistance to enzymatic degradation in the cell culture medium.
Potential Applications and Advantages
-
Enhanced Stability: Dipeptides are generally more stable in solution than free amino acids. The peptide bond in D-methionyl-L-methionine is anticipated to be resistant to cleavage by extracellular peptidases, ensuring a more consistent supply of methionine over the culture period.
-
Improved L-methionine Bioavailability: Upon cellular uptake, the dipeptide is expected to be hydrolyzed by intracellular peptidases, releasing both D-methionine and L-methionine. Mammalian cells possess the enzymatic machinery, primarily D-amino acid oxidase, to convert D-methionine into its metabolically usable L-form.[1] This conversion provides an additional source of L-methionine for the cell.
-
Reduced Oxidative Stress: Methionine plays a role in the synthesis of glutathione, a major intracellular antioxidant.[2][3] A stable supply of methionine from a dipeptide source could potentially contribute to maintaining a robust antioxidant defense system in cultured cells.
Proposed Mechanism of Action
The proposed mechanism involves the uptake of the intact dipeptide by the cell, followed by intracellular enzymatic cleavage and subsequent metabolism of the constituent amino acids.
Proposed cellular uptake and metabolism of D-methionyl-L-methionine.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of D-methionyl-L-methionine as a substitute for L-methionine in a typical mammalian cell culture system, such as Chinese Hamster Ovary (CHO) cells.
Protocol 1: Evaluation of Cell Growth and Viability
Objective: To compare the effect of D-methionyl-L-methionine and L-methionine on cell growth and viability.
Materials:
-
CHO cell line (or other cell line of interest)
-
Basal cell culture medium deficient in methionine
-
L-methionine (cell culture grade)
-
D-methionyl-L-methionine
-
Fetal Bovine Serum (FBS), if required
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Media Preparation: Prepare the basal medium supplemented with all necessary components except methionine. Create stock solutions of L-methionine and D-methionyl-L-methionine in sterile PBS or water. Prepare experimental media by supplementing the basal medium with equimolar concentrations of L-methionine or D-methionyl-L-methionine. Include a negative control (no methionine) and a range of concentrations for the experimental groups.
-
Cell Seeding: Seed the CHO cells into multi-well plates at a density of 1 x 10^5 cells/mL in their regular growth medium and allow them to attach overnight.
-
Experimental Treatment: The next day, aspirate the seeding medium and wash the cells with PBS. Add the prepared experimental media to the respective wells.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Counting: At regular intervals (e.g., 24, 48, 72, and 96 hours), harvest the cells from triplicate wells for each condition. Perform a cell count and assess viability using the trypan blue exclusion method.
-
Data Analysis: Plot the viable cell density against time to generate growth curves. Calculate the specific growth rate and doubling time for each condition.
Protocol 2: Assessment of Protein Production
Objective: To evaluate the impact of D-methionyl-L-methionine on the production of a recombinant protein.
Materials:
-
A recombinant protein-producing cell line (e.g., CHO-hIgG)
-
Same media and reagents as in Protocol 1
-
ELISA kit or other quantitative assay for the specific recombinant protein
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Sample Collection: At the end of the culture period (e.g., 96 hours or when cell viability begins to decline), collect the cell culture supernatant from each well.
-
Protein Quantification: Quantify the concentration of the recombinant protein in the supernatant using a suitable method like ELISA.
-
Data Analysis: Normalize the protein titer to the viable cell density to determine the specific productivity. Compare the results between the L-methionine and D-methionyl-L-methionine supplemented groups.
Data Presentation
The following tables present a hypothetical comparison of cell culture performance with L-methionine versus D-methionyl-L-methionine.
Table 1: Effect on Cell Growth and Viability
| Supplement (Equimolar to 200 µM L-Met) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at 96h (%) | Doubling Time (hours) |
| Control (L-methionine) | 3.5 ± 0.2 | 92 ± 3 | 24 ± 1.5 |
| D-methionyl-L-methionine | 3.4 ± 0.3 | 94 ± 2 | 25 ± 1.8 |
| No Methionine | 0.8 ± 0.1 | 65 ± 5 | > 72 |
Table 2: Effect on Recombinant Protein Production
| Supplement (Equimolar to 200 µM L-Met) | Protein Titer (mg/L) | Specific Productivity (pg/cell/day) |
| Control (L-methionine) | 150 ± 10 | 25 ± 2 |
| D-methionyl-L-methionine | 155 ± 12 | 26 ± 2.5 |
| No Methionine | 20 ± 5 | 5 ± 1 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel dipeptide supplement in cell culture.
References
- 1. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Antioxidant Effects of D-Met-Met in vitro
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro antioxidant properties of the dipeptide D-Methionyl-D-Methionine (D-Met-Met). This document outlines detailed protocols for key acellular and cellular antioxidant assays, a framework for data analysis and presentation, and a discussion of the potential underlying molecular mechanisms, including the Keap1-Nrf2 signaling pathway.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, mitigating oxidative damage.
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by various ROS.[1][2] This reactivity allows methionine residues within peptides and proteins to act as endogenous antioxidants, scavenging ROS and protecting other critical biomolecules from oxidative damage.[1][2] The dipeptide this compound, composed of two D-methionine residues, is a promising candidate for antioxidant applications. Its therapeutic potential lies in its ability to directly scavenge free radicals and potentially modulate cellular antioxidant defense systems.
This document provides a suite of standardized in vitro methods to characterize the antioxidant profile of this compound, from direct radical scavenging to cytoprotection in a cellular model.
Mechanism of Action: Direct ROS Scavenging
The primary mechanism for the direct antioxidant activity of this compound is the oxidation of the sulfur atom in the methionine side chain by ROS (e.g., hydroxyl radicals, peroxyl radicals). This reaction converts the methionine residue to methionine sulfoxide, effectively neutralizing the reactive species.[1][3] In cellular systems, the enzyme methionine sulfoxide reductase (Msr) can catalyze the reduction of methionine sulfoxide back to methionine, creating a renewable, catalytic antioxidant cycle.[1][2]
Caption: ROS scavenging by the methionine residue in this compound.
Cellular Antioxidant Response: The Keap1-Nrf2 Pathway
Beyond direct scavenging, this compound may exert antioxidant effects by upregulating endogenous defense mechanisms. L-methionine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] Upon exposure to oxidative stress or activators, critical cysteine residues in Keap1 are modified, leading to a conformational change that releases Nrf2.[7] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription.[4] These genes include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Workflow
A systematic approach is recommended to evaluate the antioxidant potential of this compound, progressing from simple chemical assays to more complex cell-based models.
Caption: Recommended workflow for in vitro antioxidant testing.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8] This neutralizes the radical and causes the solution's color to change from deep violet to pale yellow, which is quantified by a decrease in absorbance at ~517 nm.[9]
Reagents & Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in methanol to a concentration of 10 mg/mL.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound (e.g., 5, 2.5, 1, 0.5, 0.1, 0.05 mg/mL) in methanol. Do the same for the ascorbic acid positive control.
-
Prepare DPPH Working Solution: Dissolve DPPH in methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm (a concentration of ~0.1 mM is typical).[8] Protect this solution from light.
-
Assay Setup:
-
To 100 µL of each this compound dilution (or control) in a 96-well plate, add 100 µL of the DPPH working solution.
-
Negative Control: 100 µL methanol + 100 µL DPPH solution.
-
Blank: 100 µL methanol + 100 µL methanol.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the this compound or positive control.
Plot the scavenging activity (%) against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from H₂O₂ in the presence of Fe²⁺. The highly reactive hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), which, upon heating with thiobarbituric acid (TBA), forms a pink-colored chromogen.[11] An antioxidant will compete with the detector molecule for the hydroxyl radicals, reducing the formation of the pink color.
Reagents & Materials:
-
This compound
-
Deoxyribose
-
Phosphate Buffer (e.g., 20 mM, pH 7.4)
-
Ferric Chloride (FeCl₃)
-
EDTA
-
Hydrogen Peroxide (H₂O₂)
-
Ascorbic Acid
-
Trichloroacetic Acid (TCA)
-
Thiobarbituric Acid (TBA)
-
Gallic Acid (Positive Control)
Procedure:
-
Prepare Reaction Mixture: In a test tube, mix the following in order:
-
100 µL of FeCl₃ (1 mM)
-
100 µL of EDTA (1 mM)
-
200 µL of Deoxyribose (10 mM)
-
1 mL of Phosphate Buffer (20 mM, pH 7.4)
-
100 µL of various concentrations of this compound.
-
-
Initiate Reaction: Add 100 µL of H₂O₂ (10 mM) and 100 µL of Ascorbic Acid (1 mM) to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 1 hour.[11]
-
Stop Reaction & Develop Color: Add 1 mL of TCA (2.8% w/v) and 1 mL of TBA (1% w/v in 50 mM NaOH). Heat the mixture in a boiling water bath for 15-20 minutes.
-
Measurement: Cool the tubes and measure the absorbance of the resulting pink solution at 532 nm.
Data Analysis: Calculate scavenging activity as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value from the dose-response curve.
Superoxide Anion (O₂⁻•) Scavenging Assay
Principle: Superoxide radicals are generated in a non-enzymatic system, such as a phenazine methosulfate (PMS) and NADH system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically at 560 nm.[2][12] Antioxidants scavenge the superoxide radicals, thereby inhibiting the formation of formazan.
Reagents & Materials:
-
This compound
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
Curcumin or Quercetin (Positive Control)
Procedure:
-
Prepare Solutions:
-
NADH: 338 µM in Tris-HCl buffer.
-
NBT: 72 µM in Tris-HCl buffer.
-
PMS: 30 µM in Tris-HCl buffer.
-
-
Assay Setup: In a test tube or microplate well, mix:
-
100 µL of various concentrations of this compound.
-
100 µL of NBT solution.
-
100 µL of NADH solution.
-
-
Initiate Reaction: Add 100 µL of PMS solution to start the reaction.
-
Incubation: Incubate at room temperature for 5 minutes.[12]
-
Measurement: Measure the absorbance at 560 nm.
Data Analysis: Calculate scavenging activity as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value from the dose-response curve.
Cellular Antioxidant Assay in PC12 Cells
Principle: The rat pheochromocytoma (PC12) cell line is a widely used neuronal model.[13] This assay evaluates the ability of this compound to protect cells from death induced by a strong oxidant like hydrogen peroxide (H₂O₂). Cell viability is assessed using the MTT assay, where viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Reagents & Materials:
-
PC12 cell line
-
DMEM or RPMI-1640 medium, supplemented with serum
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere for 24 hours.[13]
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound. Incubate for 2-4 hours.
-
Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 150 µM, to be optimized) and incubate for an additional 3-24 hours.
-
Control group: Cells with medium only.
-
H₂O₂ group: Cells treated with H₂O₂ only.
-
Test group: Cells pre-treated with this compound, then treated with H₂O₂.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Shake the plate gently and measure the absorbance at 570 nm.
Data Analysis: Calculate cell viability as: Cell Viability (%) = (A_sample / A_control) * 100 Where:
-
A_sample is the absorbance of the treated cells.
-
A_control is the absorbance of the untreated control cells.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. While specific experimental data for this compound is not available in the literature, the following tables serve as templates for presenting results.
Table 1: Example Data for DPPH Radical Scavenging Activity of this compound
| Concentration (mg/mL) | % Scavenging Activity (Mean ± SD) |
|---|---|
| 0.05 | 8.2 ± 1.1 |
| 0.1 | 15.6 ± 2.3 |
| 0.5 | 35.1 ± 3.5 |
| 1.0 | 52.4 ± 4.1 |
| 2.5 | 78.9 ± 3.8 |
| 5.0 | 91.5 ± 2.5 |
| IC₅₀ (mg/mL) | ~0.95 |
| Ascorbic Acid (IC₅₀) | Reported Value |
Table 2: Example Data for Hydroxyl Radical Scavenging Activity
| Concentration (mg/mL) | % Scavenging Activity (Mean ± SD) |
|---|---|
| 0.1 | 11.3 ± 1.9 |
| 0.5 | 29.8 ± 3.1 |
| 1.0 | 48.7 ± 4.0 |
| 2.0 | 65.2 ± 3.7 |
| IC₅₀ (mg/mL) | ~1.05 |
| Gallic Acid (IC₅₀) | Reported Value |
Table 3: Example Data for Superoxide Radical Scavenging Activity
| Concentration (mg/mL) | % Scavenging Activity (Mean ± SD) |
|---|---|
| 0.2 | 14.5 ± 2.2 |
| 0.5 | 31.0 ± 2.8 |
| 1.0 | 55.1 ± 4.5 |
| 2.0 | 75.3 ± 3.9 |
| IC₅₀ (mg/mL) | ~0.90 |
| Quercetin (IC₅₀) | Reported Value |
Table 4: Example Data for PC12 Cell Viability after H₂O₂-Induced Stress
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|---|
| Control | - | 100.0 ± 5.2 |
| H₂O₂ (150 µM) | - | 48.5 ± 4.1 |
| This compound + H₂O₂ | 10 | 55.7 ± 3.8 |
| This compound + H₂O₂ | 50 | 68.9 ± 4.6 |
| this compound + H₂O₂ | 100 | 82.1 ± 5.0 |
Interpretation of IC₅₀ Values: The IC₅₀ value is inversely proportional to the antioxidant activity. A lower IC₅₀ indicates a higher potency. The activity can be classified based on established ranges.
Table 5: Classification of Antioxidant Activity based on IC₅₀ Values
| IC₅₀ Value (µg/mL) | Antioxidant Activity |
|---|---|
| < 10 | Very Strong |
| 10 - 50 | Strong |
| 50 - 100 | Medium |
| 100 - 250 | Weak |
| > 250 | Inactive |
References
- 1. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine residues as endogenous antioxidants in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin attenuates cardiac remodeling in mice through the Nrf2/Keap1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of Chemically Distinct Classes of Keap1-Nrf2 Activators Identify Common and Unique Gene, Protein, and Pathway Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: D-Met-Met Supplementation in Aquaculture Feed Formulation
Introduction
Methionine is an essential amino acid critical for protein synthesis, growth, and various metabolic functions in aquatic animals. In aquaculture feed, especially with the increasing replacement of fishmeal with plant-based proteins, methionine is often the first limiting amino acid.[1][2] DL-methionyl-DL-methionine (D-Met-Met), a dipeptide of methionine, offers significant advantages over crystalline forms like DL-methionine (DL-Met). Its lower water solubility minimizes leaching from the feed into the water, ensuring greater bioavailability for slow-feeding species like shrimp.[2][3] Furthermore, studies indicate that this compound is absorbed efficiently and can improve growth performance, feed utilization, antioxidant capacity, and intestinal health in various aquaculture species.[2][4][5]
These application notes provide a summary of the quantitative effects of this compound supplementation and detailed protocols for its evaluation in a research setting, intended for aquaculture nutritionists, researchers, and feed formulation specialists.
Data Presentation: Quantitative Effects of this compound Supplementation
The following tables summarize the impact of this compound on key performance and health indicators in different aquatic species.
Table 1: Effects of this compound Supplementation on Growth Performance and Feed Utilization
| Species | Parameter | Control Group (No Met-Met) | This compound Level (%) | Result with this compound | Reference |
| Nile Tilapia (Oreochromis niloticus) | Percent Weight Gain (PWG) | 260.17% (0% Met-Met) | 0.15% | 315.51% | [4] |
| Specific Growth Rate (SGR) | 2.33%/day (0% Met-Met) | 0.15% | 2.58%/day | [4] | |
| White Shrimp (Litopenaeus vannamei) | Weight Gain (WG) | 1007% (8% Fishmeal, 0% Met-Met) | 0.20% | 1195% | [6] |
| Feed Conversion Ratio (FCR) | 1.48 (8% Fishmeal, 0% Met-Met) | 0.10% | 1.34 | [6] | |
| Largemouth Bass (Micropterus salmoides) | Weight Gain (WG) | 493.53% (25% Fishmeal, 0% Met-Met) | 0.10% | 557.59% | [2] |
| Feed Conversion Ratio (FCR) | 1.13 (25% Fishmeal, 0% Met-Met) | 0.10% | 1.01 | [2] | |
| Pangasius Catfish (Pangasius bocourti) | Weight Gain (WG) | 111.41 g (0.46% DL-Met) | 0.71% (as DL-Met) | 150.93 g | [7] |
| Feed Conversion Ratio (FCR) | 1.70 (0.46% DL-Met) | 0.71% (as DL-Met) | 1.39 | [7] |
Table 2: Effects of this compound Supplementation on Antioxidant Capacity
| Species | Parameter | Control Group (No Met-Met) | This compound Level (%) | Result with this compound | Reference |
| Nile Tilapia (Oreochromis niloticus) | Total Antioxidant Capacity (T-AOC) | Lower (Value not specified) | 0.15% | Significantly Higher | [4] |
| Grass Carp (Ctenopharyngodon idella) | Intestinal T-AOC | Lower (Value not specified) | Optimal levels | Significantly Improved | [8] |
| White Shrimp (L. vannamei) | Malondialdehyde (MDA) | Higher (Value not specified) | 0.10-0.25% | Significantly Reduced | [5] |
| Superoxide Dismutase (SOD) | Lower (Value not specified) | 0.10-0.15% | Significantly Increased | [5] | |
| Largemouth Bass (M. salmoides) | Malondialdehyde (MDA) | 0.91 nmol/mgprot (25% Fishmeal) | 0.10% | 0.62 nmol/mgprot | [2] |
| Glutathione (GSH) | 2.98 μ g/mgprot (25% Fishmeal) | 0.10% | 4.01 μ g/mgprot | [2] |
Experimental Protocols
Protocol 1: General Experimental Design and Animal Husbandry
This protocol outlines a typical feeding trial to evaluate the efficacy of this compound.
-
Animal Acclimation:
-
Procure healthy, juvenile fish or shrimp of a uniform size from a reliable source.
-
Acclimate the animals to the experimental conditions for a minimum of two weeks.[2][4][9]
-
During acclimation, feed a basal diet (without this compound supplementation) to all animals.[4]
-
Maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) specific to the species being studied.[4][9]
-
-
Experimental Setup:
-
Randomly distribute a pre-determined number of animals into experimental tanks (e.g., fiberglass or glass aquaria). A minimum of three replicate tanks per dietary treatment is recommended.[2][4]
-
Stocking density should be appropriate for the species and tank size to avoid stress.
-
Ensure each tank has an independent system for aeration and water exchange.[4]
-
-
Feeding Trial:
-
Feed the animals with their respective experimental diets to apparent satiation, typically two times per day (e.g., 08:00 and 17:00).[2][4]
-
Record the daily feed intake for each tank by weighing the uneaten feed after a set time (e.g., 1 hour post-feeding).[4]
-
Monitor and record animal mortality daily.
Protocol 2: Diet Formulation and Preparation
-
Basal Diet Formulation:
-
Formulate a basal diet that is isonitrogenous and isoenergetic, meeting all known nutritional requirements of the target species except for methionine, which should be at a suboptimal level.[6] Plant-protein-based diets are commonly used to create methionine deficiency.[6][10]
-
A positive control diet with adequate fishmeal and a negative control diet with low fishmeal and no supplementation are often included.[6]
-
-
Experimental Diets:
-
Create a series of experimental diets by supplementing the basal diet with graded levels of this compound (e.g., 0.05%, 0.10%, 0.15%, 0.20%).[6]
-
Thoroughly mix all dry ingredients before adding oils and water.
-
Pellet the mixed dough using an appropriate die size for the target animal.[10]
-
Air-dry the pellets and store them in airtight bags at -20°C until use to prevent degradation.[4]
-
Protocol 3: Growth Performance and Feed Utilization Analysis
-
Data Collection:
-
At the start and end of the trial, batch-weigh all animals in each tank to determine initial and final biomass.
-
Fast the animals for 24 hours before the final weighing to empty their digestive tracts.[4]
-
-
Calculations:
-
Weight Gain (WG, %): ((Final Weight - Initial Weight) / Initial Weight) * 100[11]
-
Specific Growth Rate (SGR, %/day): ((ln(Final Weight) - ln(Initial Weight)) / Number of Days) * 100[11]
-
Feed Conversion Ratio (FCR): Total Feed Intake / (Final Weight - Initial Weight)[2]
-
Protein Efficiency Ratio (PER): (Final Weight - Initial Weight) / Protein Intake[11]
-
Survival Rate (SR, %): (Final Number of Animals / Initial Number of Animals) * 100[2]
-
Protocol 4: Sample Collection and Preparation
-
Anesthesia: Anesthetize the animals using an appropriate agent (e.g., MS-222) before sampling.[4][9]
-
Blood Sampling: Collect blood from the caudal vein using heparinized syringes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma, then store at -80°C.[11]
-
Tissue Dissection: Dissect liver, muscle, and intestine samples on an ice-cold plate.
-
Sample Processing:
-
For proximate and amino acid analysis, freeze samples immediately in liquid nitrogen and store at -80°C.
-
For enzyme activity assays, homogenize fresh tissue in ice-cold physiological saline or an appropriate buffer. Centrifuge the homogenate (e.g., 3000 x g for 10 min at 4°C) to obtain the supernatant for analysis.[11]
-
Protocol 5: Biochemical Analysis (Antioxidant & Immune Parameters)
-
Assay Kits: Use commercially available assay kits for the quantitative determination of:
-
Procedure: Follow the manufacturer's instructions provided with each assay kit. Measurements are typically performed using a spectrophotometer or microplate reader.
Protocol 6: Proximate and Amino Acid Analysis
-
Proximate Analysis: Determine the composition of diets and whole-body or muscle tissue according to standard AOAC (Association of Official Analytical Chemists) methods.[7][10]
-
Moisture: Drying in an oven at 105°C.
-
Crude Protein: Kjeldahl method (N x 6.25).
-
Crude Lipid: Soxhlet extraction method.
-
Ash: Combustion in a muffle furnace at 550°C.[4]
-
-
Amino Acid Analysis:
Visualizations: Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dietary dl-methionyl-dl-methionine (Met-Met) on growth performance, body composition and haematological parameters of white shrimp (Litopenaeus vannamei) fed with plant protein–based diets | Engormix [en.engormix.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential Cell Metabolic Pathways in Gills and Liver of Fish (White Seabream Diplodus sargus) Coping with Dietary Methylmercury Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioflux.com.ro [bioflux.com.ro]
- 11. mdpi.com [mdpi.com]
- 12. The Role of the TLR4-MyD88 Signaling Pathway in the Immune Response of the Selected Scallop Strain “Hongmo No. 1” to Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Gene Expression Analysis in Response to D-Met-Met Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-methionyl-L-methionine (D-Met-Met) is a dipeptide composed of a D-methionine and an L-methionine amino acid residue. While L-methionine is an essential amino acid crucial for protein synthesis and various metabolic pathways, the biological roles of dipeptides containing D-amino acids are an active area of research.[1][2] Understanding the effects of such dipeptides on gene expression is vital for elucidating their mechanism of action and potential therapeutic applications. Short peptides have been shown to regulate gene expression and protein synthesis, potentially through interactions with DNA and histones.[3][4] This application note provides a comprehensive protocol for analyzing changes in gene expression in response to this compound treatment using RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) for validation.
Proposed Signaling Pathways Affected by this compound
Based on the known roles of methionine and the general mechanisms of peptide action, this compound treatment could plausibly influence several key signaling pathways. Methionine metabolism is central to cellular function, providing precursors for protein synthesis, and is involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation.[5] Peptides can also modulate gene expression through epigenetic mechanisms.[3][4][6] Therefore, this compound may impact pathways related to cell growth, proliferation, and metabolism. A hypothetical signaling pathway is illustrated below.
Experimental Workflow
A typical workflow for analyzing gene expression changes in response to this compound treatment involves several key steps, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa or HepG2) in 6-well plates at a density of 2 x 10^5 cells per well in their recommended growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control using only the serum-free medium with PBS.
-
Cell Treatment: Remove the growth medium from the wells and wash the cells once with sterile PBS. Add 2 mL of the this compound working solutions or the vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: After incubation, aspirate the medium, wash the cells with cold PBS, and lyse the cells directly in the well using 350 µL of a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Mini Kit).
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Elution: Elute the RNA in 30-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
Integrity Check: Assess the RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of > 8 is recommended for RNA-Seq.
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Library QC: Quantify the prepared libraries and assess their size distribution using a Bioanalyzer.
-
Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate 50 bp paired-end reads.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Primer Design: Design primers for the genes of interest (selected from the differentially expressed genes identified by RNA-Seq) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and RNase-free water to a final volume of 20 µL.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: Hypothetical Top 10 Differentially Expressed Genes (DEGs) from RNA-Seq Analysis (this compound vs. Control)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.58 | 1.2e-08 | 3.5e-07 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.15 | 3.4e-08 | 8.1e-07 |
| EGR1 | Early Growth Response 1 | 1.98 | 5.6e-07 | 1.1e-05 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | 1.76 | 1.1e-06 | 1.9e-05 |
| CCND1 | Cyclin D1 | 1.54 | 4.3e-06 | 6.2e-05 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | -1.89 | 2.7e-07 | 6.8e-06 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | -2.05 | 8.9e-08 | 2.1e-06 |
| SLC7A5 | Solute Carrier Family 7 Member 5 | 1.62 | 9.1e-06 | 1.2e-04 |
| MTHFR | Methylenetetrahydrofolate Reductase | 1.31 | 1.5e-05 | 1.8e-04 |
| DNMT1 | DNA Methyltransferase 1 | -1.45 | 3.8e-05 | 3.9e-04 |
Table 2: qRT-PCR Validation of Selected DEGs
| Gene Symbol | RNA-Seq Log2 Fold Change | qRT-PCR Log2 Fold Change | p-value (qRT-PCR) |
| FOS | 2.58 | 2.45 ± 0.21 | < 0.001 |
| MYC | 1.76 | 1.68 ± 0.15 | < 0.01 |
| CDKN1A | -1.89 | -1.95 ± 0.18 | < 0.001 |
| GADD45A | -2.05 | -2.11 ± 0.25 | < 0.001 |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound treatment on gene expression. By combining the global transcriptomic view from RNA-Seq with the targeted validation of qRT-PCR, researchers can identify and confirm key genes and pathways modulated by this dipeptide. This information is crucial for understanding its biological function and for the development of novel therapeutic strategies. The presented workflow and protocols can be adapted for the study of other dipeptides and small molecules.
References
- 1. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Regulation of Gene Expression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine - Wikipedia [en.wikipedia.org]
- 6. polarispeptides.com [polarispeptides.com]
Troubleshooting & Optimization
Improving the water solubility of D-Met-Met for experiments.
Welcome to the technical support center for D-Met-Met (D-methionyl-D-methionine). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges during experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound.
Q1: Why is my lyophilized this compound powder not dissolving in neutral sterile water?
A1: The solubility of a peptide is determined by its physical and chemical properties.[1] this compound is a dipeptide composed of two D-methionine residues. Methionine is an amino acid with a non-polar, hydrophobic side chain, which can contribute to poor water solubility.[1][2][3] Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[1][4][5] While shorter peptides are generally more soluble than longer ones, the hydrophobic nature of the methionine side chains in this compound is a primary factor for its limited solubility in neutral water.[1][4]
Q2: I'm having trouble dissolving this compound. What is the first and simplest troubleshooting step?
A2: The first step should be to try mechanical assistance and pH adjustment.
-
Sonication: A brief sonication can help break up aggregates and increase the surface area of the peptide powder, facilitating dissolution.[2][4][6] It's recommended to sonicate in short bursts (e.g., 3 times for 10 seconds each) while keeping the sample on ice to prevent heating.[2]
-
pH Adjustment: Peptide solubility is often lowest at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[1][3] To determine the best pH for your this compound, you can perform a small-scale solubility test by attempting to dissolve a small amount of the peptide in buffers with different pH values (e.g., slightly acidic or slightly basic). For a neutral peptide like this compound, adjusting the pH away from neutral can improve solubility.[7]
Q3: Can I use an organic co-solvent to dissolve this compound? Are there any I should avoid?
A3: Yes, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic peptides.[4][6][8]
-
Recommended Solvents: For peptides containing methionine, it is crucial to avoid Dimethyl sulfoxide (DMSO) as it can oxidize the sulfur-containing side chain.[2][4][5][8] The preferred alternative is Dimethylformamide (DMF) .[4][5][7] Other options include acetonitrile, methanol, or isopropanol.[5][6][8]
-
Procedure: The recommended method is to first dissolve the peptide in a minimal amount of the organic solvent (e.g., DMF). Once fully dissolved, slowly add the aqueous buffer to your desired final concentration while vortexing.[4][5] If the solution becomes cloudy, you have exceeded the solubility limit.[6]
Q4: Does temperature affect the solubility of this compound?
A4: Yes, temperature can influence peptide solubility. Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[3][4][6] However, this should be done with caution to avoid potential degradation of the peptide.[4] Always monitor the solution and avoid excessive heating.
Q5: My this compound solution appears cloudy or has particulates. What should I do?
A5: A cloudy solution indicates that the peptide is not fully dissolved or has precipitated.
-
Sonication/Vortexing: Attempt to redissolve the peptide by vortexing or sonicating the solution.[4]
-
Centrifugation: Before use in an experiment, it is best practice to centrifuge the peptide solution to pellet any undissolved material.[4][6] This ensures that the concentration of the supernatant is accurate and prevents particulates from interfering with your assay.
-
Re-evaluation: If significant precipitation occurs, you may need to reconsider your solubilization method, such as using a different co-solvent or adjusting the pH.
Data Presentation
The stereochemistry of methionyl-methionine dipeptides significantly impacts their water solubility. Understanding these differences can inform experimental design.
| Dipeptide Stereoisomer | Reported Water Solubility |
| DD–LL (racemic D-Met-D-Met / L-Met-L-Met) | 21 g/L |
| DL–LD (racemic D-Met-L-Met / L-Met-D-Met) | 0.4 g/L |
| Data sourced from Scientific Reports (2021).[9] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps determine the optimal solvent for this compound without risking the entire sample.
-
Aliquot: Weigh a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent: Add a small volume of sterile, distilled water to the tube to test baseline solubility. Vortex thoroughly.
-
Observation: If the peptide does not dissolve, the solution will appear cloudy.
-
Test pH Adjustment:
-
To a new aliquot, add a slightly acidic buffer (e.g., 10% acetic acid) and vortex.
-
To another new aliquot, add a slightly basic buffer (e.g., 1% ammonium hydroxide) and vortex.
-
-
Test Organic Co-solvents:
-
To a new aliquot, add a minimal volume of DMF (e.g., 20-30 µL) and vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration. Observe for any precipitation.
-
-
Record Results: Note which conditions result in a clear, particle-free solution.
Protocol 2: Recommended Solubilization Workflow for this compound
-
Preparation: Bring the lyophilized this compound vial to room temperature before opening. Briefly centrifuge the vial to ensure all powder is at the bottom.[2]
-
Initial Attempt (Aqueous): Add a small volume of sterile, oxygen-free water or your desired buffer (e.g., PBS, pH 7.4). Vortex thoroughly.
-
Mechanical Assistance: If the peptide is not fully dissolved, place the vial in an ice bath and sonicate for 3 cycles of 10-15 seconds each.[2]
-
Organic Co-solvent (if necessary): If the peptide remains insoluble, use the co-solvent identified in your small-scale test (DMF is recommended).
-
Lyophilize the peptide to remove the aqueous buffer.
-
Add a minimal volume of DMF to the dried peptide and vortex until fully dissolved.
-
Slowly add the desired aqueous buffer to the DMF solution dropwise while vortexing.
-
-
Final Check: Once in solution, centrifuge to remove any micro-particulates.
-
Storage: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[7]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: D-Met-Met Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis and purification of the dipeptide D-Met-Met (D-methionine-D-methionine).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges include preventing racemization at the chiral centers of the D-methionine residues, avoiding side reactions associated with the methionine side chain (oxidation and S-alkylation), and ensuring efficient peptide bond formation. Diketopiperazine formation, a common side reaction in dipeptide synthesis, can also occur.[1]
Q2: What is a typical crude purity and yield for a synthetic dipeptide like this compound?
A2: For a dipeptide synthesized using standard solid-phase peptide synthesis (SPPS), the coupling efficiency for each amino acid should be above 99%. This would theoretically result in a high crude purity. However, the final isolated yield after purification can vary significantly based on the success of the synthesis and purification steps. Generally, net peptide content ranges from 70-90% of the lyophilized powder after purification.[2]
Q3: What are the most common impurities found in crude this compound?
A3: Common impurities include deletion sequences (D-Met), insertion sequences (D-Met-D-Met-D-Met), and byproducts from side reactions. For this compound, specific impurities can include the oxidized form (methionine sulfoxide), the S-alkylated form, and diastereomers if racemization occurs.[1][2] Residual protecting groups and scavengers from the cleavage step can also be present.
Q4: Which analytical techniques are recommended for purity assessment of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the purity of peptides. Mass spectrometry (MS) is used to confirm the molecular weight of the desired peptide and to identify impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | - Incomplete coupling reactions.- Steric hindrance due to the N-methyl group (if applicable).[3]- Poor resin swelling in solid-phase synthesis.[3] | - Increase coupling time and/or temperature.- Use a higher excess of amino acid and coupling reagent.- Consider "double coupling" where the coupling step is repeated.- Choose a resin with a lower substitution level. |
| Multiple Peaks in HPLC of Crude Product | - Racemization leading to diastereomers.- Incomplete coupling resulting in deletion peptides.- Side reactions involving the methionine side chain (oxidation, S-alkylation).[4] | - Use racemization-suppressing additives like HOBt or Oxyma Pure.- Optimize coupling conditions (reagent, solvent, temperature).- Ensure complete coupling using a monitoring test (e.g., Kaiser test).- Use scavengers during cleavage to prevent methionine side reactions. |
| Presence of a Peak with +16 Da Mass Shift | - Oxidation of the methionine thioether to methionine sulfoxide. | - Use scavengers like thioanisole or dimethyl sulfide (DMS) in the cleavage cocktail.[3]- Perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).- The sulfoxide can sometimes be reduced back to the thioether post-synthesis. |
| Difficulty in Purifying the Peptide | - Co-elution of closely related impurities (e.g., diastereomers).- Poor solubility of the crude peptide. | - Optimize the HPLC gradient to improve peak separation.- Consider using a different stationary phase or ion-pairing reagent in the mobile phase.- Test different solvent systems to dissolve the crude peptide for injection. |
| Loss of Product During Purification | - Adsorption of the peptide to vials or the HPLC column.- Degradation of the peptide in solution. | - Use low-adsorption vials.- Work quickly and keep the peptide solution cold.- Lyophilize the purified fractions immediately.[5] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-D-Met-Wang resin or a similar suitable resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times).
3. Coupling of the Second D-Methionine:
-
In a separate vial, dissolve Fmoc-D-Met-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HATU (3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated ("double coupling").
4. Final Fmoc Deprotection:
-
After successful coupling, drain the reaction solution and wash the resin with DMF.
-
Repeat the Fmoc deprotection step as described in step 2.
-
Wash the resin with DMF and DCM, and finally with methanol.
-
Dry the peptide-resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail. For a methionine-containing peptide, a common cocktail is 94% trifluoroacetic acid (TFA), 2.5% water, 1.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).[2]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[2]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Purification by Preparative RP-HPLC
1. Sample and Mobile Phase Preparation:
-
Dissolve the crude this compound in a minimal amount of mobile phase A or a suitable solvent.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
2. Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the elution profile of the peptide and its impurities.
3. Preparative Run:
-
Scale up the injection volume and flow rate for a preparative C18 column.
-
Use a focused gradient based on the analytical run to achieve optimal separation of the target peptide.
-
Collect fractions corresponding to the main peptide peak.
4. Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.
-
Pool the pure fractions.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the final purified this compound as a white powder.[5]
Visualizations
References
Technical Support Center: Optimizing HPLC Parameters for D-Met-Met Separation
Welcome to the technical support center for the chromatographic separation of D-methionyl-D-methionine (D-Met-Met). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound separation?
A1: For initial method development for dipeptides like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and recommended starting point.[1] A typical setup would involve a C18 or C8 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile or methanol.[1][2]
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte's functional groups (amino and carboxylic acid groups).[2] For dipeptides, operating at a low pH (e.g., pH 2-4) protonates the carboxylic acid groups, reducing their polarity and increasing retention time on a reversed-phase column.[2][3] Maintaining a stable pH with a suitable buffer is crucial for consistent retention and symmetrical peak shapes.[2]
Q3: Which organic modifier, acetonitrile or methanol, is better for this compound separation?
A3: Both acetonitrile and methanol are commonly used organic modifiers in RP-HPLC. Acetonitrile generally has a lower viscosity and UV cutoff, which can be advantageous.[4] The choice between the two can affect the selectivity of the separation, so it is often beneficial to screen both during method development to determine which provides the best resolution for this compound and any related impurities.[2]
Q4: What should I consider when selecting an HPLC column for this compound analysis?
A4: For general analysis, a standard C18 or C8 column with a particle size of 3-5 µm is a good starting point.[1][5] The pore size of the packing material is also important; for small molecules like dipeptides, a pore size of around 100-120 Å is typically suitable.[1][5] If you need to separate this compound from its L-isomer (L-Met-Met) or other stereoisomers, a chiral stationary phase (CSP) is required.[6][7][8][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue. Potential causes and their solutions are outlined below:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of this compound, causing tailing.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or use a highly end-capped column. Lowering the mobile phase pH (e.g., to pH 2-3) can also suppress silanol ionization.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume or mass.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column.
-
Solution: Reverse the column and flush it with a strong solvent. If this doesn't work, the frit or the entire column may need to be replaced.
-
Q: I am observing peak fronting for my this compound peak. What could be the cause?
A: Peak fronting, where the first half of the peak appears sloped, is less common than tailing but can still occur.
-
Sample Overload: This is the most frequent cause of peak fronting.[5][10][11]
-
Solution: Reduce the concentration of your sample. A 1-to-10 dilution can often resolve the issue.[10]
-
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly weaker than the mobile phase can cause this issue.[5][11]
-
Solution: Prepare your sample in the mobile phase.
-
-
Column Degradation: A void or channel in the column packing can lead to peak fronting.
-
Solution: This usually indicates the end of the column's life, and it will need to be replaced.
-
Retention Time and Resolution Issues
Q: My retention times for this compound are shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your data. Here are common causes:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.
-
Solution: Increase the equilibration time between injections. Ensure a stable baseline before injecting.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an on-line mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow rates from the HPLC pump will cause retention time drift.
-
Solution: Check for leaks, prime the pump, and ensure pump seals are in good condition.
-
Q: I have poor resolution between my this compound peak and an impurity. How can I improve it?
A: Improving resolution often requires adjusting the selectivity or efficiency of the separation.
-
Optimize Mobile Phase Strength:
-
Solution: If using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over time). For isocratic separations, adjust the ratio of aqueous to organic solvent.
-
-
Change Organic Modifier:
-
Solution: If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the selectivity of the separation.
-
-
Adjust pH:
-
Solution: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.[2]
-
-
Change Column Chemistry:
-
Solution: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase).
-
Quantitative Data Summary
The following table summarizes typical starting parameters for the RP-HPLC separation of dipeptides like this compound, based on common practices for peptide analysis.
| Parameter | Typical Value / Condition | Notes |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm | A shorter column (50 or 100 mm) can be used for faster analysis if resolution is sufficient.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | TFA is a strong ion-pairing agent that can improve peak shape but may suppress MS signals. Formic acid is more MS-friendly.[2] |
| Mobile Phase B | Acetonitrile or Methanol (with the same acid concentration as A) | Acetonitrile is often the first choice due to lower backpressure and better UV transparency.[4] |
| Gradient | 5% to 60% B over 20-30 minutes | A shallow gradient is often necessary for good resolution of peptides.[1] |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 25-40 °C | Higher temperatures can reduce viscosity and improve peak efficiency but may affect column longevity. |
| Detection (UV) | 210-220 nm | This range is suitable for detecting the peptide bond. |
| Injection Vol. | 5-20 µL | Should be minimized to prevent band broadening. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Analysis
This protocol describes a standard reversed-phase HPLC method suitable for initial analysis and method development for this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) using Mobile Phase A.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 215 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 60 26.0 95 28.0 95 28.1 5 | 35.0 | 5 |
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram for retention time, peak shape, and purity.
Visualizations
HPLC Method Optimization Workflow
Caption: A workflow for systematic HPLC method development.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. ionsource.com [ionsource.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 5. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. helixchrom.com [helixchrom.com]
- 11. mac-mod.com [mac-mod.com]
Technical Support Center: D-Met-Met Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of D-Met-Met. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, this can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantification.[1][3][4] Common interfering components in biological matrices include salts, proteins, and phospholipids.[1][5] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[5]
Q2: I'm observing significant signal suppression for this compound. What are the likely causes and how can I troubleshoot this?
A: Significant signal suppression for this compound is often due to co-eluting matrix components, especially phospholipids from biological samples.[5] Troubleshooting should begin with an evaluation of your sample preparation method. Simple protein precipitation is often insufficient for removing phospholipids.[6][7] Consider implementing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5] Additionally, optimizing chromatographic conditions to separate this compound from the region where matrix components elute can be effective.[1][3]
A troubleshooting workflow for signal suppression is outlined below:
Q3: How can I choose the best sample preparation technique for this compound analysis?
A: The choice of sample preparation technique depends on the complexity of your sample matrix and the required sensitivity of your assay. For cleaner matrices or when high throughput is essential, protein precipitation might be a starting point. However, for complex biological matrices like plasma or tissue homogenates, more selective techniques are recommended to minimize matrix effects.[1][5]
-
Protein Precipitation (PPT): Fast and simple, but often provides insufficient cleanup for sensitive peptide methods, as it does not effectively remove phospholipids.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[5] The pH of the aqueous matrix should be adjusted to ensure this compound is uncharged for efficient extraction.[5]
-
Solid-Phase Extraction (SPE): Generally provides the most effective cleanup by using a solid sorbent to selectively bind and elute the analyte, thereby removing interfering matrix components.[1][8] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for peptides.[9]
Q4: What is the role of an internal standard in addressing matrix effects for this compound?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[1] The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[1][10][11] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[11] Because it co-elutes with this compound and experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the IS signal remains constant, leading to more accurate and precise quantification.[1][12]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on this compound recovery and matrix effects.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5.2 | 45 ± 8.5 (Suppression) | 12.3 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 82 ± 7.1 | 78 ± 6.3 (Suppression) | 8.9 |
| Solid-Phase Extraction (Reversed-Phase) | 88 ± 4.5 | 92 ± 5.1 (Suppression) | 5.8 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 3.8 | 98 ± 3.2 (Minimal Effect) | 3.5 |
| Phospholipid Removal Plate | 94 ± 4.1 | 99 ± 2.9 (Minimal Effect) | 3.1 |
Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol outlines a general procedure for using a mixed-mode cation exchange SPE plate to extract this compound from a plasma sample.
Materials:
-
Mixed-mode cation exchange SPE plate (e.g., Oasis MCX µElution Plate)
-
Human plasma containing this compound
-
Stable isotope-labeled this compound internal standard (SIL-IS)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Water (LC-MS grade)
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
Conditioning:
-
Place the SPE plate on the manifold.
-
Condition the wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated sample onto the SPE plate.
-
Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the sorbent with 200 µL of 0.1% formic acid in water to remove polar interferences.
-
Wash the sorbent with 200 µL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute this compound and the SIL-IS with 2 x 50 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.
-
-
Final Preparation:
-
Dilute the eluate with 100 µL of water prior to LC-MS analysis.
-
The workflow for this SPE protocol is visualized below:
Protocol 2: Post-Column Infusion Experiment to Diagnose Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system with a T-connector
-
Syringe pump
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (e.g., from the SPE protocol using blank plasma)
Procedure:
-
System Setup:
-
Connect the LC column outlet to a T-connector.
-
Connect the output of the syringe pump to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer ion source.
-
-
Infusion:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in MRM mode for the this compound transition. You should observe a stable baseline signal.
-
-
Injection and Analysis:
-
While continuously infusing the this compound solution, inject the prepared blank matrix extract onto the LC column and run your standard chromatographic gradient.
-
Monitor the this compound signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
The logical diagram for interpreting the results of a post-column infusion experiment is as follows:
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. google.com [google.com]
- 10. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 11. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 12. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of D-Met-Met in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the dipeptide D-Met-Met (D-methionyl-D-methionine) in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and analysis.
Introduction to this compound Stability
This compound, a dipeptide composed of two D-methionine residues, is susceptible to degradation in aqueous solutions, which can impact its efficacy and shelf-life in therapeutic and research applications. The primary degradation pathways for this compound are oxidation of the methionine side chain and hydrolysis of the peptide bond. Understanding and mitigating these degradation processes are crucial for developing stable formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and formulation of this compound solutions.
Q1: I am observing a rapid loss of this compound potency in my aqueous formulation. What are the likely causes?
A1: Rapid potency loss of this compound in solution is typically attributed to two main degradation pathways: oxidation and hydrolysis. The thioether group in the methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide. Additionally, the peptide bond can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.
Q2: My this compound solution is turning slightly yellow and showing an additional peak in the HPLC chromatogram. What could be the reason?
A2: The appearance of a new peak in the HPLC chromatogram and a potential color change can be indicative of degradation. The most probable cause is the oxidation of the methionine residue to methionine sulfoxide. Forced degradation studies can help confirm the identity of the degradation product.[1][2][3][4]
Q3: How can I minimize the oxidation of this compound in my solution?
A3: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation. Free L-methionine has been shown to be a potent antioxidant for protecting methionine residues in peptides and proteins.[5][6][7] Other common antioxidants include ascorbic acid and sodium metabisulfite.
-
Deoxygenation: Removing dissolved oxygen from the solution by sparging with an inert gas like nitrogen or argon can significantly reduce oxidation rates.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Q4: What is the optimal pH range for storing this compound solutions to prevent hydrolysis?
Q5: I need to store my this compound solution for an extended period. What are the recommended storage conditions?
A5: For long-term storage, it is recommended to store this compound solutions at low temperatures, such as 2-8°C or frozen at -20°C or below. Freezing the solution can significantly slow down both oxidation and hydrolysis. When freezing, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products are D-methionine sulfoxide (from oxidation) and D-methionine (from hydrolysis of the peptide bond).
Q2: How does temperature affect the stability of this compound?
A2: Increased temperature accelerates the rates of both oxidation and hydrolysis, leading to faster degradation of this compound. For every 10°C increase in temperature, the rate of hydrolysis can increase by approximately 2.5 times.[8] Therefore, maintaining low temperatures is critical for stability.
Q3: Are there any excipients that can enhance the stability of this compound?
A3: Yes, in addition to antioxidants and chelating agents, certain excipients can improve stability. For instance, cryoprotectants like trehalose or mannitol can be beneficial for frozen formulations. The choice of buffer can also influence stability; phosphate and citrate buffers are commonly used.
Q4: How can I monitor the stability of my this compound formulation?
A4: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is essential for monitoring the concentration of this compound and detecting the formation of degradation products over time.[9][10][11][12]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating RP-HPLC assay to quantify this compound and its primary degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
D-methionine reference standard
-
D-methionine sulfoxide reference standard (if available)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-200 µg/mL).
-
Sample Solution: Dilute the this compound formulation with water to a concentration within the calibration range.
4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent this compound peak.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Different pH Conditions at 40°C
| pH | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | % Degradation |
| 3.0 | 1.00 | 0.85 | 15% |
| 5.0 | 1.00 | 0.95 | 5% |
| 7.0 | 1.00 | 0.88 | 12% |
| 9.0 | 1.00 | 0.75 | 25% |
Table 2: Hypothetical Effect of Antioxidants on this compound Stability (pH 7.0, 40°C, 30 days)
| Formulation | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | % Degradation |
| Control (No Antioxidant) | 1.00 | 0.88 | 12% |
| + 0.1% Ascorbic Acid | 1.00 | 0.96 | 4% |
| + 0.1% L-Methionine | 1.00 | 0.98 | 2% |
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: General workflow for assessing this compound stability.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 5. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting D-Met-Met degradation in experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the dipeptide D-Met-Met (D-methionine-D-methionine) in experimental settings.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments involving this compound.
Question: I am observing a rapid loss of my this compound compound in solution. What are the likely causes and how can I prevent this?
Answer: Rapid loss of this compound in solution is primarily due to chemical instability, with oxidation and hydrolysis being the most common degradation pathways. Peptides containing methionine are particularly susceptible to oxidation.[1] Here’s a breakdown of the causes and preventive measures:
-
Oxidation: The thioether side chain of methionine is easily oxidized to form methionine sulfoxide and further to methionine sulfone.[2][3] This can be accelerated by exposure to atmospheric oxygen, certain metal ions, and light.
-
Prevention:
-
Use Degassed Solvents: Prepare solutions using buffers that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Work in an Inert Atmosphere: For highly sensitive experiments, consider working in an anaerobic chamber.[4]
-
Add Antioxidants: The inclusion of antioxidants can help mitigate oxidation. However, be aware that some antioxidants, like ascorbic acid in the presence of Fe³⁺, can paradoxically promote methionine oxidation at certain pH ranges (pH 6-7).[5]
-
Store Properly: Store stock solutions frozen in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.[6] Lyophilized peptides are more stable than solutions.[1]
-
-
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, especially at extreme pH values (acidic or basic conditions) and elevated temperatures.[6][7]
Question: My HPLC analysis shows multiple peaks besides the main this compound peak. How do I identify these degradation products?
Answer: The appearance of extra peaks in your HPLC chromatogram is a strong indicator of this compound degradation. The primary degradation products are typically oxidized forms of the dipeptide.
-
Methionine Sulfoxide: The most common degradation product is D-Met(O)-Met or Met-D-Met(O), where one of the methionine residues is oxidized to methionine sulfoxide. This results in a mass increase of +16 Da per oxidized methionine residue.
-
Methionine Sulfone: Further oxidation can lead to the formation of methionine sulfone, with a mass increase of +32 Da.
-
Hydrolysis Products: If hydrolysis has occurred, you may see peaks corresponding to the individual D-methionine amino acids.
To confirm the identity of these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended analytical technique. By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, you can identify the parent this compound and its degradation products based on their expected molecular weights.
Question: I am using this compound in cell culture media (e.g., DMEM, RPMI-1640), and I suspect it's degrading. How stable is it in these conditions, and how can I improve its stability?
Answer: Cell culture media are complex aqueous solutions that can contribute to peptide degradation over time, primarily through oxidation and the action of components within the media, especially when supplemented with serum which may contain peptidases. Although D-amino acids offer significant resistance to enzymatic degradation, the chemical stability of the methionine side chain remains a concern.
-
Improving Stability:
-
Prepare Freshly: Add this compound to the culture medium immediately before use.
-
Minimize Exposure to Light: Protect the culture from direct light, as it can accelerate oxidative processes.
-
Serum-Free Conditions: If your experiment allows, using a serum-free medium can reduce the risk of enzymatic degradation, although the primary concern for this compound remains chemical oxidation.
-
Control Incubation Time: Be mindful of the duration of your experiment, as longer incubation times will increase the likelihood of degradation.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be more stable than its L-isomer counterpart, L-Met-L-Met?
A1: The primary advantage of using D-amino acids in peptides is their enhanced resistance to enzymatic degradation.[8] Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids. The presence of D-amino acids sterically hinders the binding of the peptide to the active site of these enzymes, thus significantly increasing the peptide's half-life in biological systems.
Q2: What are the main chemical degradation pathways for this compound?
A2: The two main chemical degradation pathways for this compound are:
-
Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (+16 Da) and subsequently methionine sulfone (+32 Da).[2][3]
-
Hydrolysis: The peptide bond linking the two D-methionine residues can be cleaved by hydrolysis, particularly under strong acidic or basic conditions, yielding individual D-methionine molecules.[6][7]
Q3: How does pH affect the stability of this compound?
A3: The stability of the peptide bond in this compound is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the peptide bond.[6] Generally, a pH range of 6-8 is considered optimal for maintaining the stability of most peptides in solution.[6]
Q4: What is the impact of temperature on this compound degradation?
A4: Elevated temperatures accelerate the rates of both oxidation and hydrolysis, leading to faster degradation of this compound.[6] For long-term storage, it is recommended to keep the peptide in a lyophilized form at -20°C or -80°C.[6] Once in solution, it should be stored at low temperatures and freeze-thaw cycles should be avoided.[6]
Q5: What analytical methods are best for studying this compound degradation?
A5: The most powerful analytical technique for studying peptide degradation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .
-
HPLC separates the intact this compound from its degradation products based on their physicochemical properties (e.g., polarity).
-
MS provides the molecular weight of each separated component, allowing for the confident identification of degradation products like methionine sulfoxide and sulfone.
Data Presentation
Table 1: Common Degradation Products of this compound and their Mass Shifts
| Degradation Product | Chemical Modification | Mass Shift (Da) |
| D-Met(O)-Met / D-Met-D-Met(O) | Oxidation (Sulfoxide) | +16 |
| D-Met(O)-D-Met(O) | Double Oxidation (Sulfoxide) | +32 |
| D-Met(SO2)-Met / D-Met-D-Met(SO2) | Oxidation (Sulfone) | +32 |
| D-Methionine | Hydrolysis | - |
Table 2: General Recommendations for this compound Handling and Storage
| Condition | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C in a desiccator. | Minimizes chemical degradation and prevents moisture absorption. |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. | Prevents degradation from repeated temperature changes and exposure to air.[6] |
| Solvent/Buffer | Use sterile, degassed buffers (pH 6-8). | Minimizes oxidation and hydrolysis.[6] |
| Experimental Handling | Prepare solutions fresh. Minimize exposure to light and air. | Reduces the risk of degradation during the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve in a suitable solvent (e.g., sterile water or a buffer with a neutral pH) to a final concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C) for various time points.
-
Photodegradation: Expose the this compound stock solution to a light source (e.g., UV lamp) for various time points.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to identify and quantify the remaining this compound and any formed degradation products.
-
Protocol 2: HPLC-MS Method for this compound Degradation Analysis
This is a general HPLC-MS method that can be optimized for your specific instrumentation and requirements.
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode. Scan for the expected m/z of this compound and its potential degradation products.
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylation facilitates the reduction of oxidized initiator methionines - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling D-methionyl-L-methionine.
Welcome to the technical support center for D-methionyl-L-methionine. This guide provides best practices for the storage, handling, and use of D-methionyl-L-methionine in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this dipeptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized D-methionyl-L-methionine?
For long-term storage, lyophilized D-methionyl-L-methionine should be stored at -20°C or colder, preferably in a desiccator to prevent moisture absorption.[1] Keep the container tightly sealed to protect it from air and light. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: What is the best way to prepare a stock solution of D-methionyl-L-methionine?
It is recommended to prepare stock solutions fresh for each experiment due to the potential for oxidation of the methionine residue.[2] If a stock solution must be prepared in advance, use sterile, de-gassed buffers or solvents. The choice of solvent will depend on your experimental needs; solubility is generally higher in aqueous buffers compared to organic solvents. For biological experiments, sterile phosphate-buffered saline (PBS) or cell culture medium are common choices.
Q3: How should I store stock solutions of D-methionyl-L-methionine?
Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store these aliquots at -20°C or -80°C. For L-methionine solutions, storage at -20°C is effective, and some data suggests stability for up to 3 months.[3] However, given the susceptibility of methionine to oxidation, it is prudent to use prepared solutions as quickly as possible.[2][4]
Q4: Is D-methionyl-L-methionine susceptible to degradation?
Yes. The methionine residue is susceptible to oxidation, which can convert the thioether group to a sulfoxide or sulfone.[5] This oxidation can be accelerated by exposure to air, light, and certain metal ions. Oxidation can affect the biological activity of the peptide. Therefore, proper storage and handling are critical to minimize degradation.
Q5: In biological systems, is the D-methionine portion of the dipeptide active?
Most organisms primarily utilize the L-isomers of amino acids for protein synthesis.[6] However, many organisms possess enzymes, such as D-amino acid oxidase, that can convert D-amino acids into their corresponding α-keto acids.[7] These can then be transaminated to form the L-isomer, allowing the D-form to be indirectly utilized.[7][8] Therefore, the D-methionine, once cleaved from the dipeptide, may be converted to L-methionine in vivo or in cell culture.
Storage and Stability Data
The following tables provide a summary of recommended storage conditions and solubility data based on the properties of methionine and related peptides.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a desiccator, protected from light. |
| 2-8°C | Short-term (weeks) | Keep tightly sealed. | |
| Stock Solution (Aqueous) | -20°C to -80°C | Short-term (days to weeks) | Aliquot to avoid freeze-thaw cycles. Use de-gassed buffers. |
| 2-8°C | Very short-term (hours to days) | Prone to oxidation and microbial growth. |
Table 2: Solubility Profile
| Solvent | Solubility | Comments |
| Water | Sparingly to Soluble | Solubility can be enhanced in slightly acidic or basic solutions. |
| PBS (pH 7.4) | Soluble | A common buffer for cell culture experiments. |
| DMSO | Soluble | Can be used for initial solubilization before dilution in aqueous buffer. |
| Ethanol | Very slightly soluble | Generally not a preferred solvent for peptides. |
Troubleshooting Guide
Problem 1: Lyophilized peptide appears discolored (yellow or brown).
-
Possible Cause: Oxidation of the methionine residue or contamination.[1]
-
Solution: Discard the peptide, as its purity and activity are likely compromised. Ensure that new vials are stored correctly in a dark, dry, and cold environment.
Problem 2: Difficulty dissolving the peptide in aqueous buffer.
-
Possible Cause 1: The peptide has low intrinsic solubility in the chosen buffer.
-
Solution 1: Try gentle warming or sonication to aid dissolution. If this fails, dissolve the peptide in a small amount of a stronger solvent like DMSO first, and then slowly add it to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Possible Cause 2: The pH of the buffer is at the isoelectric point (pI) of the peptide, where it has its lowest solubility.
-
Solution 2: Adjust the pH of the buffer slightly away from the pI. For peptides, moving the pH 1-2 units above or below the pI can significantly increase solubility.
Problem 3: Inconsistent or no biological activity observed in experiments.
-
Possible Cause 1: Degradation of the peptide due to improper storage or handling.
-
Solution 1: Prepare fresh stock solutions from a new vial of lyophilized peptide. Always aliquot and store solutions at -80°C and avoid repeated freeze-thaw cycles.[1]
-
Possible Cause 2: Oxidation of the methionine residue.
-
Solution 2: Use de-gassed buffers for preparing solutions to minimize exposure to oxygen. Purging buffers with nitrogen or argon can also help.[1]
-
Possible Cause 3: The peptide was adsorbed to the surface of plastic or glassware.
-
Solution 3: Pre-coat tubes and pipette tips with a solution of bovine serum albumin (BSA) to block non-specific binding sites.
Experimental Protocols
Protocol 1: Cell Viability Assay in Response to D-methionyl-L-methionine Treatment
This protocol is a general guideline for assessing the effect of D-methionyl-L-methionine on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells), based on protocols for L-methionine.[9][10]
Materials:
-
D-methionyl-L-methionine, lyophilized powder
-
MCF-7 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS, pH 7.4
-
DMSO (optional, for initial solubilization)
-
96-well cell culture plates
-
MTT or WST-1 cell proliferation assay kit
Procedure:
-
Preparation of Stock Solution:
-
Aseptically prepare a 100 mM stock solution of D-methionyl-L-methionine.
-
Weigh the required amount of lyophilized peptide in a sterile microcentrifuge tube.
-
Add sterile PBS (or culture medium) to the desired final volume. If solubility is an issue, dissolve first in a minimal amount of sterile DMSO and then dilute with PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Thaw an aliquot of the D-methionyl-L-methionine stock solution.
-
Prepare serial dilutions of the peptide in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mM).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same amount of PBS or DMSO as the highest peptide concentration).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
After the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the peptide concentration.
-
Signaling Pathway Context: Wnt/β-catenin
Amino acid metabolism and cell proliferation are often linked to major signaling pathways. The Wnt/β-catenin pathway is a critical regulator of these processes and can be influenced by metabolic changes in the cell.[11][12][13] While direct interaction of D-methionyl-L-methionine with this pathway is speculative, understanding the pathway provides context for potential downstream effects.
In the "off" state (no Wnt signal), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β) and targeted for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of the destruction complex.[14] This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.[13][14]
References
- 1. genscript.com [genscript.com]
- 2. biotage.com [biotage.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of L-methionine oxidation products in tripeptides, in Met-enkephalin and in the bovine basic pancreatic trypsin inhibitor: 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 7. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]
- 9. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin signaling regulates amino acid metabolism through the suppression of CEBPA and FOXA1 in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin signaling regulates amino acid metabolism through the suppression of CEBPA and FOXA1 in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Activation of Wnt/Beta-Catenin Signaling Pathway as a Promising Therapeutic Candidate for Cerebral Ischemia/Reperfusion Injury [frontiersin.org]
Refining dosage and administration of D-Met-Met in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Met-Met in animal models. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a dipeptide composed of a D-methionine and an L-methionine residue. It is explored for its potential as a nutritional supplement. Research in animal models, particularly in chicks and mice, has investigated its efficacy as a source of methionine.[1]
Q2: What are the common administration routes for this compound in animal models?
Due to the instability of methionyl-methionine dipeptides in the gastrointestinal tract, intraperitoneal (i.p.) injection is a suggested route of administration to ensure accurate dosing and bioavailability.[1] Oral gavage may lead to degradation of the dipeptide.
Q3: How should this compound be prepared for administration?
This compound is a white, crystalline powder that is sparingly soluble in water.[2][3] For injection, it should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline. It is recommended to prepare solutions fresh for each experiment to minimize degradation.
Q4: Are there established dosage ranges for this compound in mice?
Direct dosage data for this compound is limited. However, studies on methionyl-methionine (Met-Met) supplementation in methionine-deficient pregnant mice have used intraperitoneal injections. In one such study, a baseline of 35% of the dietary methionine requirement was supplemented via i.p. injection, with a portion of this free methionine being replaced by Met-Met.[1] For dietary supplementation of methionine in mice, concentrations have ranged from 0.2 g/kg to 40 g/kg of the diet, with 10 g/kg showing positive effects on hematopoiesis after irradiation.[4][5] Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound: The dipeptide may be unstable in solution over time or if exposed to harsh conditions. | Prepare fresh solutions of this compound for each experiment. Store the powder in a cool, dry, and dark place. Consider conducting a stability study of your formulation under your experimental conditions. |
| Incorrect Dosage: The dose may be too high or too low to elicit the desired effect. | Perform a dose-response study to determine the optimal concentration for your model. Start with a range based on available literature for methionine or related dipeptides and adjust accordingly. | |
| Improper Administration: Oral administration may lead to poor bioavailability due to enzymatic degradation in the digestive tract.[1] | Use a parenteral route such as intraperitoneal (i.p.) injection for more consistent delivery and to bypass gastrointestinal degradation. | |
| Animal distress or adverse reactions post-injection. | Solution Osmolality/pH: The injection solution may not be isotonic or at a physiological pH, causing irritation. | Ensure the vehicle for this compound is a buffered saline solution (e.g., PBS) at a neutral pH. Check the osmolality of the final solution. |
| Injection Volume: The volume of the injection may be too large for the animal. | Adhere to institutional guidelines for maximum injection volumes for the specific animal model and route of administration. For mice, intraperitoneal injection volumes are typically limited to 10 ml/kg. | |
| Contamination: The solution or injection site may be contaminated. | Use sterile techniques for solution preparation and administration. Ensure the injection site is clean. | |
| Difficulty dissolving this compound. | Low Solubility: this compound has limited solubility in water.[2][3] | Gently warm the solution or use a small amount of a biocompatible co-solvent if appropriate for the experimental design and approved by animal care guidelines. Sonication may also aid in dissolution. Always ensure the final solution is clear before administration. |
Data Presentation
Table 1: Summary of Methionine and Met-Met Dosage in Mice
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Methionyl-Methionine (Met-Met) | Methionine-deficient pregnant mice | Replacement of 5-45% of supplemented free methionine (35% of dietary requirement) | Intraperitoneal (i.p.) injection | Improved reproductive performance | [1] |
| Methionine | C57BL/6 mice | 10 g/kg in diet | Oral (in diet) | Promoted hematopoiesis after irradiation | [4][5] |
| Methionine | C57BL/6 mice | 20 g/kg and 40 g/kg in diet | Oral (in diet) | Decreased survival rate after irradiation | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile, room temperature 0.9% saline or phosphate-buffered saline (PBS) to the desired final concentration.
-
Gently vortex or sonicate if needed to ensure complete dissolution.
-
Prepare the solution fresh on the day of injection.
-
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate and approved method (e.g., manual scruffing).
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound solution. The maximum recommended volume is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, including lethargy, abdominal swelling, or abnormal posture, according to the approved animal care protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting logic for inconsistent results.
Caption: Simplified methionine signaling pathways.
References
- 1. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-Methionine | 59-51-8 [chemicalbook.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Dietary methionine supplementation promotes mice hematopoiesis after irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary methionine supplementation promotes mice hematopoiesis after irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-Met-Met Intestinal Absorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of D-methionyl-methionine (D-Met-Met) intestinal absorption in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound intestinal absorption?
A1: The primary mechanism for the intestinal absorption of di- and tripeptides, including this compound, is carrier-mediated transport via the Peptide Transporter 1 (PEPT1), also known as SLC15A1.[1] PEPT1 is a high-capacity, low-affinity, proton-coupled transporter located on the apical membrane of intestinal epithelial cells.[1] The transport process is driven by an inwardly directed proton gradient.[2]
Q2: Are there other transporters involved in this compound absorption?
A2: While PEPT1 is the principal transporter for di- and tripeptides, the potential involvement of other transporters cannot be entirely ruled out, though they are considered to play a minor role. Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are generally not significant for small, hydrophilic dipeptides like this compound but should be considered for more complex or modified peptide structures.[3][4]
Q3: How does the stereochemistry of this compound affect its absorption and stability?
A3: The presence of D-amino acids in this compound is expected to increase its stability against enzymatic degradation in the intestinal lumen.[5][6][7] Intestinal peptidases primarily recognize and cleave peptide bonds involving L-amino acids.[5][6] This enhanced stability can lead to a higher concentration of the intact dipeptide at the apical membrane, potentially increasing its overall absorption. PEPT1 has been shown to transport dipeptides containing D-amino acids, although the affinity may differ from their L-counterparts.
Q4: What are the key factors influencing the efficiency of this compound absorption?
A4: Several factors can influence the absorption efficiency of this compound:
-
PEPT1 Expression and Activity: The level of PEPT1 expression and its functional state on the apical membrane of enterocytes is a primary determinant.
-
pH Gradient: The proton gradient across the apical membrane is the driving force for PEPT1-mediated transport. An acidic microenvironment at the brush border favors uptake.[2][4]
-
Enzymatic Stability: The resistance of this compound to degradation by brush border and luminal peptidases.[5]
-
Presence of Competitive Inhibitors: Other di- and tripeptides, as well as some peptide-like drugs (e.g., certain beta-lactam antibiotics), can compete for transport via PEPT1.[3]
-
Gastrointestinal Motility and Transit Time: These factors determine the duration the dipeptide is in contact with the absorptive surface of the small intestine.
Troubleshooting Guides
Problem 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step |
| Low PEPT1 expression in Caco-2 cells. | 1. Ensure Caco-2 cells are fully differentiated (typically 21 days post-seeding) to maximize PEPT1 expression.[6] 2. Verify PEPT1 expression using RT-qPCR or Western blotting. 3. Consider using cell lines known for high PEPT1 expression or PEPT1-transfected cell lines. |
| Suboptimal pH of the apical buffer. | 1. The apical buffer pH should be acidic (e.g., pH 6.0-6.5) to facilitate the proton-coupled transport by PEPT1.[4] 2. The basolateral buffer should be maintained at a physiological pH (e.g., 7.4).[8] |
| Degradation of this compound in the assay medium. | 1. Although D-amino acids confer stability, some degradation may still occur.[5] 2. Analyze the stability of this compound in the assay buffer over the experiment's duration by LC-MS/MS. 3. If degradation is significant, consider adding protease inhibitors to the medium, although this may have off-target effects. |
| Competitive inhibition from components in the cell culture medium. | 1. Ensure that the transport buffer is free of amino acids and peptides that could compete with this compound for PEPT1 transport. 2. Wash the cell monolayers thoroughly with a protein-free buffer before initiating the transport experiment. |
| Cell monolayer integrity is compromised. | 1. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. 2. Use a paracellular marker (e.g., Lucifer yellow or mannitol) to assess the integrity of tight junctions. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer differentiation. | 1. Standardize the Caco-2 cell seeding density and culture period. 2. Monitor TEER values to ensure consistent monolayer formation across all wells. |
| Inaccurate sample quantification. | 1. Validate the analytical method (e.g., LC-MS/MS) for this compound quantification for linearity, accuracy, and precision.[8] 2. Use an appropriate internal standard for LC-MS/MS analysis. |
| Issues with peptide handling and storage. | 1. Aliquot lyophilized this compound to avoid repeated freeze-thaw cycles.[9] 2. Store stock solutions at -20°C or -80°C and avoid long-term storage in solution.[10] 3. Ensure complete solubilization of the peptide before use. |
| Presence of contaminants in the peptide. | 1. Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can be cytotoxic and affect cell-based assays.[9] Consider using TFA-free peptides or performing TFA removal steps. 2. Check for endotoxin contamination, which can impact cellular health and function.[10] |
Quantitative Data Summary
Due to a lack of publicly available data specifically for this compound, the following tables present representative data for the well-characterized PEPT1 substrate, Glycyl-sarcosine (Gly-Sar), and other relevant compounds to illustrate expected trends in Caco-2 permeability assays.
Table 1: Apparent Permeability (Papp) of PEPT1 Substrates and Control Compounds in Caco-2 Cells
| Compound | Transport Mechanism | Typical Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Glycyl-sarcosine (Gly-Sar) | PEPT1 Substrate | 10 - 50 | High |
| Cephalexin | PEPT1 Substrate | 5 - 20 | High |
| Propranolol | Passive Transcellular | > 10 | High |
| Atenolol | Paracellular | < 1 | Low |
| Mannitol | Paracellular Marker | < 0.5 | Very Low |
Note: Papp values can vary between laboratories due to differences in Caco-2 cell passage number, culture conditions, and experimental protocols.[2]
Table 2: Expected Impact of Experimental Conditions on this compound Apparent Permeability (Papp)
| Condition | Expected Effect on this compound Papp | Rationale |
| Apical pH 6.0 vs. 7.4 | Increase | An acidic apical pH enhances the proton gradient, which drives PEPT1-mediated transport.[4] |
| Addition of a competitive PEPT1 inhibitor (e.g., Gly-Gly) | Decrease | Competitive binding to the PEPT1 transporter reduces the transport of this compound.[11] |
| Co-incubation with a permeation enhancer (e.g., sodium caprate) | Increase | Permeation enhancers can transiently open tight junctions, increasing paracellular transport. |
| Use of a P-gp inhibitor (e.g., verapamil) | No significant change | This compound is not expected to be a significant substrate for P-gp. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size).
-
Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².
2. Transport Experiment (Apical to Basolateral):
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
Prepare the transport buffer: HBSS buffered with 10 mM MES at pH 6.0 (apical side) and HBSS buffered with 10 mM HEPES at pH 7.4 (basolateral side).
-
Prepare the donor solution by dissolving this compound in the apical transport buffer at the desired concentration (e.g., 1-10 mM).
-
To start the transport experiment, replace the buffer in the apical chamber with the donor solution and the buffer in the basolateral chamber with fresh basolateral transport buffer.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh basolateral buffer.
-
At the end of the experiment, collect samples from the apical chamber.
3. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[8]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of this compound appearance in the basolateral chamber (mol/s)
-
A: The surface area of the Transwell® membrane (cm²)
-
C₀: The initial concentration of this compound in the apical chamber (mol/cm³)
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
1. Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and cannulate both ends with flexible tubing.
2. Perfusion Experiment:
-
Prepare the perfusion solution by dissolving this compound and a non-absorbable marker (e.g., phenol red) in Krebs-Ringer buffer (pH 6.5).
-
Perfuse the intestinal segment with the blank buffer at a constant flow rate (e.g., 0.2 mL/min) for 30 minutes to reach a steady state.
-
Switch to the perfusion solution containing this compound and continue the perfusion for a defined period (e.g., 90 minutes).
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes).
-
At the end of the experiment, measure the length of the perfused intestinal segment.
3. Sample Analysis and Data Calculation:
-
Analyze the concentrations of this compound and the non-absorbable marker in the inlet and outlet samples using appropriate analytical methods (e.g., LC-MS/MS for this compound and UV-Vis spectrophotometry for phenol red).
-
Calculate the effective permeability (Peff) using the following equation, correcting for water flux: Peff (cm/s) = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L)
-
Q: The perfusion flow rate (mL/s)
-
Cout_corr and Cin_corr: The corrected outlet and inlet concentrations of this compound, respectively.
-
r: The radius of the intestinal segment (cm)
-
L: The length of the perfused intestinal segment (cm)
-
Visualizations
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models | MDPI [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in D-Met-Met quantification assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in D-methionine-methionine (D-Met-Met) quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification assays?
A1: Interference in this compound assays, particularly those using liquid chromatography-mass spectrometry (LC-MS), can arise from multiple sources. The most common is the "matrix effect," where components in the biological sample (e.g., salts, lipids, phospholipids) co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3] Other sources include isobaric interference from molecules with the same mass, contaminants from sample preparation, and adsorption of the peptide to container surfaces.[4][5][6][7]
Q2: What is a matrix effect and how can I mitigate it?
A2: A matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix.[1] This interference can affect the ionization efficiency of the target analyte, leading to either ion suppression (signal loss) or ion enhancement (signal increase).[2][3]
Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.[6]
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) version of this compound as an internal standard. The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate relative quantification.[8][9][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise sensitivity if this compound levels are low.[11]
Q3: How can a stable isotope-labeled (SIL) internal standard improve my assay?
A3: A SIL internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[10] Because it is chemically identical to the analyte, it behaves the same way during sample preparation, chromatography, and ionization.[9] However, it has a different mass and can be distinguished by the mass spectrometer. By adding a known amount of the SIL internal standard to each sample, it acts as a control for variability in extraction recovery and matrix effects, significantly improving the accuracy and precision of quantification.[3][9]
Q4: Should I consider chemical derivatization for this compound analysis?
A4: Chemical derivatization is the process of modifying the chemical structure of an analyte to improve its analytical properties.[12] For this compound, derivatization could be beneficial to:
-
Increase ionization efficiency: Modifying the molecule can enhance its response in the mass spectrometer.[13]
-
Improve chromatographic retention and peak shape: This is especially useful if this compound is poorly retained on your reversed-phase column.
-
Increase selectivity: Derivatization can shift the analyte's mass, moving it away from potential isobaric interferences.[12] Common derivatization reagents target primary and secondary amines, such as the N-terminus of the dipeptide.[12] However, derivatization adds extra steps to the sample preparation workflow, which can introduce variability.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak | 1. Analyte Adsorption: this compound may be adsorbing to sample vials (glass or plastic).[4][5]2. Poor Ionization: The chosen ionization method (e.g., ESI) may not be efficient for this compound under current conditions.[14]3. Ion Suppression: Significant matrix effects are suppressing the analyte signal.[3]4. Sample Degradation: The peptide may be unstable in the sample matrix or storage conditions. | 1. Use low-adsorption vials. Consider optimizing the sample solvent; adding a small percentage of organic solvent can reduce hydrophobic peptide loss.[5]2. Optimize ion source parameters (e.g., spray voltage, gas flows).[14] Consider chemical derivatization to improve ionization.[13]3. Improve sample cleanup (e.g., SPE). Use a stable isotope-labeled internal standard to correct for suppression.[8][9]4. Check sample stability at different temperatures and time points. Ensure proper storage (e.g., -80°C). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The peptide is interacting with active sites on the column packing material. 3. Inappropriate Mobile Phase: The pH or solvent composition is not optimal. | 1. Dilute the sample or inject a smaller volume.2. Use a newer, high-performance column. Ensure the mobile phase pH is appropriate to control the ionization state of the peptide.3. Adjust the mobile phase pH or the organic solvent gradient. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Manual steps in extraction or dilution are not precise. 2. Matrix Effects: The matrix effect varies between samples.[3][15]3. Autosampler Issues: Inconsistent injection volumes. | 1. Automate sample preparation steps where possible. Use a stable isotope-labeled internal standard early in the workflow to account for extraction variability.[8]2. A SIL internal standard is the best solution to correct for sample-to-sample variation in matrix effects.[9]3. Perform autosampler maintenance and check for bubbles in the syringe. |
| Interfering Peaks at the Same Retention Time | 1. Isobaric Interference: Another compound in the matrix has the same mass as this compound.[6][7]2. Metabolite Interference: A metabolite of a co-administered drug or an endogenous metabolite is interfering.[16][17] | 1. Optimize chromatography to separate the interfering peak. If separation is not possible, a different precursor-product ion transition (MRM) may be needed. High-resolution mass spectrometry can help identify the interference.[16]2. Review sample history. Use high-resolution MS to identify the interfering metabolite and adjust the chromatographic method accordingly.[16] |
Experimental Protocols & Data
General Protocol for this compound Quantification using LC-MS/MS with SPE Cleanup
This protocol outlines a general workflow for quantifying this compound in a biological matrix like plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of a stable isotope-labeled this compound internal standard (SIL-D-Met-Met) solution.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and SIL-D-Met-Met.
-
Table 1: Quantifying Matrix Effects
The matrix effect can be quantified by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solvent.[3][18]
| Sample Type | Analyte Peak Area (Arbitrary Units) | Matrix Effect (%) | Interpretation |
| This compound in Neat Solution | 1,500,000 | N/A | Reference Signal |
| This compound in Extracted Plasma | 900,000 | 60% | Severe Ion Suppression |
| This compound in Extracted Urine | 1,800,000 | 120% | Ion Enhancement |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates suppression, while a value >100% indicates enhancement.[3]
Visualizations
Experimental Workflow and Interference Points
The following diagram illustrates a typical experimental workflow for this compound quantification, highlighting key stages where interference can be introduced and mitigated.
Caption: Workflow for this compound analysis showing interference points and mitigation strategies.
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical troubleshooting path when encountering low or no signal for this compound.
Caption: Troubleshooting flowchart for low signal intensity in this compound quantification assays.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. droracle.ai [droracle.ai]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myadlm.org [myadlm.org]
- 8. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chemical derivatization techniques: Topics by Science.gov [science.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is matrix effect and how is it quantified? [sciex.com]
Validation & Comparative
A Comparative Analysis of the Bioavailability of D-Methionyl-D-Methionine and L-Methionine
In the realm of animal nutrition and pharmaceutical research, the bioavailability of amino acids is a critical determinant of their efficacy. While L-methionine is the biologically active form of this essential amino acid, various synthetic forms, including D-methionine and its derivatives, are subjects of ongoing investigation. This guide provides a detailed comparison of the bioavailability of D-methionyl-D-methionine (D-Met-Met) and L-methionine, drawing upon available experimental data for D-methionine as a proxy for the metabolic fate of this compound following its presumed hydrolysis.
Quantitative Data Summary
Direct comparative studies on the bioavailability of this compound versus L-methionine are scarce in publicly available literature. However, extensive research has been conducted on the relative bioavailability (RBV) of D-methionine compared to L-methionine in various animal models. These studies provide valuable insight into the potential bioavailability of the D-methionine constituent of this compound after its enzymatic cleavage. The data consistently indicate a high bioavailability of D-methionine, which is attributed to the efficient enzymatic conversion of the D-isomer to the L-isomer.
| Animal Model | Parameter | Relative Bioavailability of D-Met to L-Met (%) | 95% Confidence Interval | Reference |
| Weanling Pigs | Nitrogen Retention | 101% | 57% - 146% | [1] |
| Nursery Pigs | Urinary Nitrogen Output | 87.6% | Included 100% | [2] |
| Nursery Pigs | Nitrogen Retention | 89.6% | Included 100% | [2] |
| Starter Pigs | Nitrogen Retention (g/d) | 94% | 65% - 123% | [3] |
| Starter Pigs | Nitrogen Retention (% of intake) | 99% | 70% - 128% | [3] |
Experimental Protocols
The determination of amino acid bioavailability is commonly achieved through nitrogen balance studies using a slope-ratio assay. This methodology allows for the quantitative comparison of a test amino acid source to a reference standard.
Generalized Protocol for Nitrogen Balance Study:
-
Animal Model and Acclimation: A cohort of young, growing animals (e.g., weanling pigs) is selected. The animals are housed in individual metabolism crates to allow for the separate and complete collection of urine and feces. An acclimation period of 5-7 days is provided for the animals to adapt to the housing and basal diet.[1][2]
-
Diet Formulation: A basal diet is formulated to be deficient in methionine but adequate in all other essential nutrients.[1][2][3] The reference diet is created by supplementing the basal diet with graded levels of L-methionine. The test diet is similarly formulated with equimolar levels of the test methionine source (e.g., D-methionine or this compound).
-
Experimental Period: Following the acclimation period, the animals are randomly assigned to the different dietary treatment groups. The experimental period typically involves a 5-day adaptation phase to the specific diets, followed by a 5-day total collection period for feces and urine.[1]
-
Sample Collection and Analysis: Feces and urine are collected quantitatively for each animal. The nitrogen content of the diets, feces, and urine is determined using standard analytical methods (e.g., the Kjeldahl method).
-
Calculation of Nitrogen Retention: Nitrogen retention is calculated as the difference between nitrogen intake and nitrogen excretion (fecal and urinary nitrogen).
-
Statistical Analysis: The bioavailability of the test methionine source relative to L-methionine is determined using a linear slope-ratio regression analysis, with nitrogen retention as the response variable.[1][2][3]
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Generalized workflow for a nitrogen balance study.
Metabolic Pathway of L-Methionine
Caption: Metabolic fate of L-Methionine.
Proposed Metabolic Pathway of D-Methionyl-D-Methionine
Caption: Inferred metabolic pathway of this compound.
Discussion of Bioavailability
L-Methionine: As the naturally occurring and biologically active isomer, L-methionine is readily absorbed in the small intestine through various amino acid transport systems.[4] Once absorbed, it is directly available for protein synthesis and other essential metabolic functions, such as serving as a precursor for S-adenosylmethionine (SAM), a universal methyl donor.[5]
D-Methionyl-D-Methionine (this compound): The bioavailability of this compound is contingent on a multi-step process.
-
Absorption: Dipeptides are generally absorbed in the small intestine via peptide transporters, such as PepT1.[6][7] It is presumed that this compound is absorbed intact through these transporters.
-
Hydrolysis: Following absorption into the enterocytes, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.[8] Therefore, this compound would be cleaved to yield two molecules of D-methionine.
-
Conversion of D-Methionine to L-Methionine: Animals can only directly utilize L-amino acids for protein synthesis.[9] Consequently, the absorbed D-methionine must be converted to L-methionine. This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.[9][10]
The efficiency of this conversion process is the primary determinant of the bioavailability of D-methionine, and by extension, this compound. The high relative bioavailability values observed for D-methionine in numerous studies suggest that this conversion is highly efficient in many species.[1][2][3] However, factors such as age, species, and physiological state can influence the activity of DAAO and thus the overall bioavailability.[12] Additionally, the conversion of D- to L-methionine is an energy-dependent process.[4]
Conclusion
References
- 1. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]
- 9. img.wattagnet.com [img.wattagnet.com]
- 10. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veterinaryworld.org [veterinaryworld.org]
- 12. Is D-methionine bioavailable to the dairy cow? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Met-Met and DL-Methionine in Poultry Nutrition
For Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in the health, growth, and productivity of poultry. It is the first limiting amino acid in typical corn-soybean meal-based diets, making its supplementation a standard practice in the poultry industry. For decades, DL-methionine, a racemic mixture of D- and L-isomers, has been the primary source of supplemental methionine. However, research into alternative forms, such as the dipeptide D-methionyl-D-methionine (D-Met-Met), is emerging, driven by the quest for enhanced bioavailability and efficacy. This guide provides a comprehensive, data-driven comparison of this compound and DL-methionine for professionals in poultry science and drug development.
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators from studies directly comparing this compound (or a commercial equivalent) with DL-methionine in broilers.
Table 1: Effect of Methionine Source on Broiler Performance Under Normal and Heat Stress Conditions
| Parameter | Thermal Condition | Unsupplemented | DL-Methionine | This compound |
| Breast Meat Yield (%) | Thermal Comfort | 17.5 | 21.2 | 21.1 |
| Heat Stress | 17.2 | 21.0 | 21.3 | |
| Lipid Oxidation (mg MDA/kg meat) | Thermal Comfort | 0.15 | 0.12 | 0.11 |
| Heat Stress | 0.25 | 0.18 | 0.16 | |
| Data adapted from a study on 35-day-old broilers.[1] |
Table 2: Absorption Kinetics and Utilization of Different Methionine Sources
| Parameter | DL-Methionine (2.0 g/kg) | This compound (AQUAVI® Met-Met) (2.0 g/kg) |
| Plasma Methionine (µmol/L) - 1h post-feeding | Rapid Increase | Rapid Increase |
| Plasma Methionine (µmol/L) - 2h post-feeding | Sudden Drop | Sudden Drop |
| Plasma Homocysteine (µmol/L) | 34.38 | 40.43 |
| Protein Utilization (g/g) | Not Reported | Not Reported |
| Methionine Utilization Efficiency (g/g) | 0.36 | 0.41 |
| Data from a study on single-meal-fed female broiler chickens.[2][3][4] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summaries of the experimental protocols from the cited studies.
Study 1: Methionine Dipeptide Supplementation Under Heat Stress
-
Animals: 96 male Cobb 500 broilers.
-
Experimental Design: A 3x2 factorial design with three dietary treatments (unsupplemented, DL-methionine supplemented, and this compound supplemented) and two environmental conditions (thermal comfort and heat stress). The study had four repetitions per treatment.
-
Diets: A basal diet was formulated to be deficient in methionine. The supplemented diets contained either DL-methionine (99% purity) or this compound (DL-methionyl-DL-methionine, 95% purity) to meet the nutritional requirements.
-
Heat Stress Protocol: From day 10, birds in the heat stress group were exposed to 32°C for 24 hours before slaughter at day 35.
-
Data Collection: At day 35, breast meat yield was calculated. Meat quality parameters, including pH, color, and lipid oxidation (measured as malondialdehyde - MDA), were assessed.
-
Statistical Analysis: Data were analyzed using a two-way ANOVA to determine the main effects of diet and thermal condition, as well as their interaction.[1]
Study 2: Absorption Kinetics and Utilization of Methionine Sources
-
Animals: 340 one-day-old female Ross 308 broiler chickens.
-
Experimental Design: A completely randomized design with two experiments. Experiment 1 involved a 2x5 factorial design with two methionine sources (DL-Met and AQUAVI® Met-Met) at five equimolar levels (0.4, 0.8, 1.2, 1.6, and 2.0 g/kg of diet).
-
Feeding Protocol: Birds were fed a single meal of 90g of pelleted feed.
-
Data Collection: Blood samples were collected at 1 and 2 hours post-feeding to determine plasma methionine concentrations. Plasma homocysteine levels were also measured. The efficiency of methionine utilization was calculated.
-
Statistical Analysis: Data were subjected to analysis of variance to compare the effects of the different methionine sources and levels.[2][3][4]
Metabolic Pathways and Experimental Workflow
Visualizing the metabolic fate of these compounds and the experimental process is essential for a deeper understanding.
Caption: Comparative metabolic pathways of DL-Methionine and this compound in poultry.
Caption: Generalized experimental workflow for a poultry nutrition trial.
Discussion and Conclusion
The available data, though limited, suggests that this compound is a viable alternative to DL-methionine in poultry diets. In terms of growth performance, particularly breast meat yield, this compound performed comparably to DL-methionine under both normal and heat stress conditions. One study indicated that this compound might have a slight edge in methionine utilization efficiency compared to DL-methionine.[2][4]
The metabolic pathways of the two compounds differ primarily in their absorption and initial conversion steps. While DL-methionine is absorbed as individual D- and L-isomers, with the D-isomer requiring conversion to the L-form via a two-step enzymatic process, this compound is likely absorbed as a dipeptide and then hydrolyzed into its constituent amino acids within the enterocytes. This difference in absorption mechanism could potentially influence the rate and efficiency of methionine delivery to the tissues.
The observation of higher plasma homocysteine levels with this compound supplementation in one study warrants further investigation, as elevated homocysteine can be an indicator of altered one-carbon metabolism.[2][3][4]
References
- 1. Supplementation with free methionine or methionine dipeptide improves meat quality in broilers exposed to heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. minatoyoor.com [minatoyoor.com]
- 4. Comparison of absorption kinetics and utilisation of DL-methionine (DL-Met), Met-Met product (AQUAVI® Met-Met), and protein-bound methionine (PB-Met) by female broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of D-Met-Met Uptake by Intestinal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intestinal peptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is the primary system responsible for the absorption of di- and tripeptides from dietary protein digestion.[1][2] This high-capacity, low-affinity transporter also plays a crucial role in the absorption of various peptidomimetic drugs, making it a key target in drug development. A critical aspect of PEPT1 function is its stereoselectivity, with a general preference for L-isomers of dipeptides over their D-counterparts. This guide provides a comparative analysis of the uptake of D-methionyl-methionine (D-Met-Met) versus L-methionyl-methionine (L-Met-Met) by intestinal cells, supported by experimental data and detailed protocols.
Comparative Uptake Kinetics: L-Methionine vs. D-Methionine
To illustrate the principle of stereoselective transport by intestinal cells, the following table summarizes the kinetic parameters for the uptake of the individual amino acids, L-methionine and D-methionine. It is important to note that while these values are for the single amino acids, which are transported by different systems than dipeptides, they demonstrate the general trend of preferential transport of L-isomers in the intestine. A similar, if not more pronounced, preference is anticipated for the dipeptide forms via the PEPT1 transporter.
| Experimental Model | Stereoisomer | Km (mM) | Jmax or Vmax | Reference |
| Caco-2 Cells | L-Methionine | 1.34 | Jmax values for L-MET were always higher than that for D-MET | [1] |
| D-Methionine | 1.79 | [1] | ||
| Perfused Rat Intestine | L-Methionine | 3.6 | Jmax values for L-MET were always higher than that for D-MET | [1] |
| D-Methionine | 2.87 | [1] | ||
| Rat Small Intestine Rings (in vitro) | L-Methionine | 1.7 | 0.74 µmol x g⁻¹ x min⁻¹ | [3] |
| D-Methionine | 11.7 | 0.53 µmol x g⁻¹ x min⁻¹ | [3] |
Note: Jmax values between the Caco-2 and perfused rat intestine models were not directly comparable due to methodological differences.[1]
Intestinal Uptake and Transport Pathway
The uptake of dipeptides such as this compound and L-Met-Met from the intestinal lumen into the enterocytes is primarily mediated by the PEPT1 transporter located on the apical membrane. This process is driven by a proton gradient. Once inside the enterocyte, the dipeptides are either hydrolyzed into their constituent amino acids by cytosolic peptidases and then transported into the bloodstream, or transported intact across the basolateral membrane by a yet-to-be-fully-characterized transporter.
Caption: Intestinal uptake of D- and L-Met-Met.
Experimental Protocols
Dipeptide Uptake Assay in Caco-2 Cells
This protocol describes a common in vitro method to assess the transport of dipeptides across a human intestinal epithelial cell line.
a. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-defined apical and basolateral domains.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
b. Uptake Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 for the apical side (to mimic the acidic microclimate of the small intestine) and pH 7.4 for the basolateral side.
-
The radiolabeled dipeptide of interest (e.g., ³H-L-Met-Met or ¹⁴C-D-Met-Met) is added to the apical chamber at various concentrations.
-
For inhibition studies, a potential inhibitor (e.g., a high concentration of an unlabeled dipeptide) is added along with the radiolabeled substrate.
-
The cells are incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The incubation is stopped by aspirating the transport buffer and washing the monolayers with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The protein content of each well is determined to normalize the uptake data.
c. Data Analysis:
-
The uptake rate is calculated and expressed as nmol of dipeptide per mg of protein per unit of time.
-
For kinetic analysis, uptake rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km (substrate affinity) and Vmax (maximum transport rate).
In Situ Perfused Rat Intestinal Segment
This ex vivo model provides a more physiologically relevant system for studying intestinal absorption.
a. Animal Preparation:
-
A male Wistar or Sprague-Dawley rat is anesthetized.
-
The abdomen is opened, and a segment of the jejunum is isolated.
-
The segment is cannulated at both ends to create a closed loop.
b. Perfusion Experiment:
-
The intestinal segment is gently flushed with warm saline to remove any residual contents.
-
A perfusion solution containing the test dipeptide (this compound or L-Met-Met) at a known concentration, along with a non-absorbable marker (e.g., phenol red), is circulated through the segment at a constant flow rate.
-
Samples of the perfusate are collected from the outlet cannula at regular intervals over a period of 60-120 minutes.
-
At the end of the experiment, the length and wet weight of the intestinal segment are measured.
c. Sample Analysis:
-
The concentration of the dipeptide and the non-absorbable marker in the collected samples is determined using a suitable analytical method (e.g., HPLC-MS/MS).
d. Calculation of Absorption Rate:
-
The net absorption of the dipeptide from the intestinal lumen is calculated based on the decrease in its concentration in the perfusate, corrected for any water flux using the non-absorbable marker.
-
The absorption rate can be expressed as µmol per cm of intestine per hour.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the intestinal uptake of this compound and L-Met-Met.
Caption: Workflow for comparing D- and L-Met-Met uptake.
Alternative Dipeptide Uptake Systems and Competing Substrates
While PEPT1 is the major transporter for di- and tripeptides, other transport systems for individual amino acids exist in the intestinal brush border membrane. For instance, separate sodium-dependent pathways exist for the uptake of D- and L-methionine.[3] D-methionine uptake can be inhibited by L-methionine and L-proline, suggesting some interaction with other amino acid transporters.[3]
In the context of PEPT1-mediated transport, a wide array of di- and tripeptides can act as competitive inhibitors. The affinity of these competing substrates for PEPT1 varies depending on their amino acid composition and sequence. Additionally, several peptidomimetic drugs, such as β-lactam antibiotics and ACE inhibitors, are known substrates and therefore competitive inhibitors of PEPT1.
Conclusion
The stereospecificity of intestinal dipeptide uptake, primarily mediated by the PEPT1 transporter, is a critical determinant of the bioavailability of peptide-based molecules. Although direct kinetic data for this compound versus L-Met-Met is currently unavailable, evidence from the transport of individual methionine isomers and the established properties of PEPT1 strongly indicate a preferential absorption of L-Met-Met. For researchers and professionals in drug development, understanding and quantifying this stereoselectivity is paramount for the design of orally active peptide drugs and for optimizing the formulation of nutritional products. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to generate the necessary data for informed decision-making.
References
- 1. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
Validating the In Vivo Antioxidant Properties of D-Met-Met: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo antioxidant properties of the dipeptide D-methionine-methionine (D-Met-Met). Due to the limited direct experimental data on this compound, this document outlines a proposed study design, presenting hypothetical data and methodologies based on the known antioxidant functions of methionine and related peptides. The guide compares the potential efficacy of this compound against a well-established antioxidant, N-acetylcysteine (NAC), in a rodent model of oxidative stress.
Comparative Efficacy of this compound and N-acetylcysteine (NAC)
The following tables summarize the hypothetical quantitative data from a proposed in vivo study designed to assess the antioxidant potential of this compound.
Table 1: Effect of this compound and NAC on Serum Oxidative Stress Markers
| Group | Malondialdehyde (MDA) (nmol/mL) | Total Antioxidant Capacity (TAC) (U/mL) |
| Control | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Oxidative Stress (CCl4) | 4.8 ± 0.5 | 0.9 ± 0.2 |
| This compound (100 mg/kg) + CCl4 | 2.2 ± 0.3 | 1.5 ± 0.2 |
| NAC (150 mg/kg) + CCl4 | 2.0 ± 0.4 | 1.6 ± 0.3 |
Table 2: Effect of this compound and NAC on Hepatic Antioxidant Enzyme Activities
| Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione Peroxidase (GPx) (U/mg protein) | Reduced Glutathione (GSH) (µg/mg protein) |
| Control | 125 ± 10 | 85 ± 7 | 60 ± 5 | 15 ± 2 |
| Oxidative Stress (CCl4) | 70 ± 8 | 45 ± 5 | 30 ± 4 | 7 ± 1 |
| This compound (100 mg/kg) + CCl4 | 110 ± 9 | 75 ± 6 | 52 ± 5 | 13 ± 2 |
| NAC (150 mg/kg) + CCl4 | 115 ± 11 | 78 ± 7 | 55 ± 4 | 14 ± 1 |
Proposed Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
1. Animal Model and Induction of Oxidative Stress
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
-
Induction of Oxidative Stress: Oxidative stress is induced by a single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) at a dose of 1 mL/kg body weight, diluted 1:1 in olive oil.
2. This compound and NAC Administration
-
This compound Group: this compound is administered orally at a dose of 100 mg/kg body weight for 7 consecutive days prior to CCl4 injection.
-
NAC Group: N-acetylcysteine (NAC) is administered orally at a dose of 150 mg/kg body weight for 7 consecutive days prior to CCl4 injection.[1]
-
Control and Oxidative Stress Groups: These groups receive the vehicle (saline) orally for the same duration.
3. Sample Collection and Preparation
-
24 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated by centrifugation.
-
The liver is immediately excised, washed with ice-cold saline, and a portion is homogenized in phosphate buffer for biochemical analysis.
4. Biochemical Assays
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured in serum and liver homogenates using the thiobarbituric acid reactive substances (TBARS) method.
-
Total Antioxidant Capacity (TAC) Assay: TAC in serum is determined using a commercial assay kit.
-
Antioxidant Enzyme Assays: The activities of SOD, CAT, and GPx, as well as the levels of GSH, are measured in liver homogenates using specific commercial assay kits.
Visualizing Experimental Design and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating the in vivo antioxidant properties of this compound.
Caption: Experimental workflow for in vivo antioxidant validation.
Potential Signaling Pathway of this compound's Antioxidant Action
Based on the known antioxidant properties of methionine, this compound is hypothesized to exert its protective effects through both direct radical scavenging and by supporting endogenous antioxidant systems. The methionine residues can be oxidized to methionine sulfoxide, thereby neutralizing reactive oxygen species (ROS).[2][3] This process can be reversed by methionine sulfoxide reductases (MsrA/B), allowing for a catalytic cycle of ROS detoxification.[2][3] Furthermore, as a source of cysteine, this compound can contribute to the synthesis of glutathione (GSH), a key intracellular antioxidant.[1][4]
Caption: Potential antioxidant signaling pathway for this compound.
References
- 1. Protective effects of N-acetylcysteine and S-adenosyl-Lmethionine against nephrotoxicity and immunotoxicity induced by ochratoxin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant role of methionine-containing intra- and extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
D-Methionyl-D-Methionine (D-Met-Met) Versus Other Dipeptides for Enhancing Growth Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of dipeptides in animal nutrition is a burgeoning field of research, offering potential advantages in bioavailability and metabolic efficiency over free amino acids. Among these, methionine-containing dipeptides are of particular interest due to methionine's crucial role as a primary limiting amino acid in the diets of many commercially important animal species. This guide provides a comparative analysis of D-Methionyl-D-Methionine (D-Met-Met) against other dipeptides, with a focus on their impact on growth performance. Due to a scarcity of direct comparative studies between various methionine dipeptide isomers, this guide synthesizes available data on DL-methionyl-DL-methionine (a mixture of D-Met-D-Met, L-Met-L-Met, D-Met-L-Met, and L-Met-D-Met) and contrasts it with free methionine to extrapolate the potential benefits and mechanisms of dipeptide supplementation.
Comparative Efficacy of Methionine Dipeptides and Free Methionine
Recent studies have explored the efficacy of DL-methionyl-DL-methionine (DL-Met-Met) as a source of methionine compared to the traditionally used DL-methionine (DL-Met). These studies provide valuable insights into the potential advantages of dipeptide forms in animal nutrition.
A study on domestic pigeons demonstrated that supplementation with DL-Met-Met led to a significant increase in average daily gain and a decrease in mortality compared to a control group.[1] Furthermore, DL-Met-Met supplementation significantly improved the intestinal weight and morphology, suggesting an enhancement of the digestive and absorptive capacity of the small intestine.[1]
In aquaculture, the use of DL-Met-Met in low-fishmeal diets for largemouth bass has been shown to promote growth and improve intestinal health. Specifically, supplementation with 0.10% Met-Met in a low-fishmeal diet decreased the feed conversion ratio (FCR) and enhanced intestinal antioxidant capacity and anti-inflammatory responses.[2] Similarly, in white leg shrimp, DL-Met-Met supplementation in low-fishmeal diets improved weight gain and feed efficiency.[3]
These findings suggest that methionine in dipeptide form may offer advantages over free methionine, potentially through improved intestinal health and nutrient absorption.
Data Presentation
The following tables summarize the quantitative data from studies comparing DL-methionyl-DL-methionine with DL-methionine on growth performance in different animal species.
Table 1: Effects of DL-Met-Met vs. DL-Met on Growth Performance of Domestic Pigeons (Squabs)
| Parameter | Control Group | DL-Met (0.3%) | DL-Met-Met (0.3%) |
| Average Daily Gain ( g/day ) | Data not provided | Increased vs. Control | Significantly Increased vs. Control |
| Mortality (%) | Data not provided | Decreased vs. Control | Significantly Decreased vs. Control |
| Jejunum Villus Height (μm) | ~1200 | ~1400 | ~1600 |
| Jejunum Crypt Depth (μm) | ~250 | ~220 | ~200 |
Source: Adapted from data presented in a study on domestic pigeons.[1]
Table 2: Effects of DL-Met-Met vs. DL-Met on Growth Performance of Largemouth Bass (Micropterus salmoides) in a Low-Fishmeal Diet
| Parameter | 25% Fishmeal (Control) | 25% Fishmeal + 0.40% DL-Met | 25% Fishmeal + 0.10% Met-Met |
| Final Body Weight (g) | 103.03 | 114.36 | 114.65 |
| Weight Gain Rate (%) | 528.62 | 597.74 | 600.00 |
| Feed Conversion Ratio (FCR) | 1.10 | 1.07 | 1.01 |
Source: Adapted from a study on Micropterus salmoides.[2]
Experimental Protocols
Study on Domestic Pigeons (Columba livia)
-
Animals: 108 pairs of breeding pigeons and their 432 one-day-old squabs.
-
Experimental Design: Pigeons were randomly divided into three groups: a control group fed a basal diet (15% crude protein), and two experimental groups fed the basal diet supplemented with either 0.3% DL-Met or 0.3% DL-Met-Met. Each breeding pair raised four squabs.
-
Data Collection: At the end of the experiment, eight squabs from each treatment were randomly sampled. Average daily gain, mortality, and intestinal morphology (villus height and crypt depth of the jejunum) were assessed.
-
Statistical Analysis: Data were analyzed to determine significant differences between the groups.[1]
Study on Largemouth Bass (Micropterus salmoides)
-
Animals: Juvenile largemouth bass with an initial weight of approximately 16.39 g.
-
Experimental Design: The fish were randomly allocated to different experimental groups, each with four replicates of 25 fish. The diets consisted of a low-fishmeal base (25% fishmeal) supplemented with varying levels of DL-Met or DL-methionyl-DL-methionine (Met-Met).
-
Data Collection: Growth performance parameters, including final body weight, weight gain rate, and feed conversion ratio (FCR), were measured. Intestinal health markers, such as antioxidant capacity and inflammatory responses, were also evaluated.
-
Statistical Analysis: The data were analyzed to compare the effects of the different dietary supplements on growth and intestinal health.[2]
Mandatory Visualization
Caption: A generalized workflow for a typical animal growth performance trial comparing different dipeptide supplements.
Caption: Simplified diagram of dipeptide transport and hydrolysis in an intestinal enterocyte.
Caption: Logical diagram illustrating the metabolic conversion of different forms of methionine.
References
A Comparative Analysis of DL-Methionine and Methionine Hydroxy Analogue (MHA) as Methionine Sources
For Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. In various applications, particularly in animal nutrition and as a therapeutic agent, supplementation with a bioavailable source of methionine is crucial. Two primary synthetic sources dominate the market: DL-Methionine, a racemic mixture of D- and L-isomers, and Methionine Hydroxy Analogue (MHA), which has a hydroxyl group in place of the amino group of methionine. This guide provides an objective comparison of the performance of DL-Methionine and MHA, supported by experimental data, to aid researchers and professionals in making informed decisions.
Chemical Structure and Composition
DL-Methionine is a crystalline product typically containing 99% methionine, with a 50:50 ratio of D-methionine and L-methionine isomers.[1] Only the L-isomer is directly utilized by the body for protein synthesis.[2] MHA is available in two main forms: a liquid free acid (MHA-FA) and a calcium salt powder (MHA-Ca).[3] MHA-FA contains approximately 88% active substance and 12% water, while MHA-Ca contains about 84% active substance.[3]
Bioavailability and Efficacy: A Quantitative Comparison
The bioavailability of a methionine source refers to the proportion of the ingested nutrient that is absorbed and becomes available for metabolic processes. Numerous studies have been conducted to determine the relative bioavailability (RBV) of MHA compared to DL-Methionine, often using L-Methionine as the 100% bioavailable standard. The data consistently indicates that MHA has a lower bioavailability than DL-Methionine.
| Parameter | DL-Methionine (or its components) | Methionine Hydroxy Analogue (MHA) | Species | Reference |
| Relative Bioavailability (RBV) vs. L-Methionine (product-to-product) | 97% | 70% | Starter Pigs | [1] |
| Relative Bioavailability (RBV) vs. L-Methionine (equimolar basis) | Not specified | 83% | Starter Pigs | [1] |
| Relative Bioavailability (RBV) vs. DL-Methionine (product-to-product) | 100% | 63.0% - 68.4% | Nursery Pigs | [4] |
| Relative Bioavailability (RBV) vs. DL-Methionine (equimolar basis) | 100% | 75.0% - 81.4% | Nursery Pigs | [4] |
| Relative Bioavailability (RBV) vs. DL-Methionine (product-to-product) | 100% | 65.7% | Growing Pigs | [5][6] |
| Relative Bioavailability (RBV) vs. DL-Methionine (equimolar basis) | 100% | 74.4% | Growing Pigs | [5][6] |
| Bioequivalence of D-Methionine to L-Methionine | 87.6% - 89.6% | Not Applicable | Nursery Pigs | [7][8] |
Metabolic Pathways and Conversion
Both D-methionine and MHA must be converted to L-methionine to be utilized by the body. This conversion process is a key factor influencing their bioavailability.
Conversion of D-Methionine and MHA to L-Methionine
The conversion of D-methionine and MHA to the biologically active L-methionine involves a two-step enzymatic process.
As depicted, D-methionine is first converted to α-keto-4-(methylthio)butyric acid (KMB) by the enzyme D-amino acid oxidase (DAO).[9] MHA is converted to the same intermediate by hydroxy acid oxidase (HAO). Subsequently, KMB is transaminated to L-methionine. This multi-step conversion process for both D-methionine and MHA can lead to metabolic losses, contributing to their lower bioavailability compared to L-methionine.
Key Signaling Pathways Influenced by Methionine
Methionine metabolism is intricately linked to several key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and is sensitive to amino acid availability, including methionine.[10] Methionine, through its metabolite S-adenosylmethionine (SAM), can activate mTORC1, a key complex in the mTOR pathway.[11][12] This activation promotes protein synthesis and cell growth.
SIRT1/AMPK Signaling Pathway
The SIRT1/AMPK signaling pathway is a crucial regulator of cellular energy homeostasis. Methionine metabolism can influence this pathway. For instance, S-adenosyl-L-homocysteine (SAH), a product of SAM-dependent methylation reactions, can activate AMP-activated protein kinase (AMPK), which in turn can activate SIRT1.[13] This pathway is involved in enhancing mitochondrial function and protecting against oxidative stress.[[“]]
Experimental Protocols for Bioavailability Assessment
The determination of methionine bioavailability is commonly achieved through nitrogen balance studies and the indicator amino acid oxidation (IAAO) method.
Nitrogen Balance Study Protocol
The nitrogen balance technique is a classical method used to evaluate protein and amino acid utilization.
Detailed Methodology:
-
Animal Acclimation: Experimental animals (e.g., pigs, poultry) are individually housed in metabolism cages and acclimated to the experimental conditions for a period of 5 to 7 days.[7][15]
-
Diet Formulation: A basal diet deficient in methionine but adequate in all other nutrients is formulated.[7] Test diets are created by supplementing the basal diet with graded levels of the methionine sources being compared (e.g., DL-Methionine and MHA).
-
Experimental Period: Following acclimation, animals are randomly assigned to the dietary treatments. The experimental period typically involves a 5-day adaptation to the specific diet, followed by a 4 to 5-day period of total and separate collection of feces and urine.[7][15]
-
Sample Analysis: The nitrogen content of the feed, feces, and urine is determined using the Kjeldahl method.[16]
-
Data Calculation: Nitrogen intake, excretion (fecal and urinary), and retention are calculated. Nitrogen retention is the difference between nitrogen intake and total nitrogen excretion.
-
Statistical Analysis: A slope-ratio assay is used to determine the relative bioavailability of the test methionine source compared to the reference source. The slopes of the regression lines of nitrogen retention against supplemental methionine intake are compared.
Indicator Amino Acid Oxidation (IAAO) Method
The IAAO method is a more sensitive and less invasive technique for determining amino acid bioavailability.[17]
Detailed Methodology:
-
Principle: The rate of oxidation of an indicator amino acid (an essential amino acid not under investigation, such as phenylalanine) is measured. When the dietary intake of the limiting amino acid (methionine in this case) is insufficient, the excess indicator amino acid is oxidized. As the supply of the limiting amino acid increases, its incorporation into protein increases, and the oxidation of the indicator amino acid decreases. The point at which the indicator oxidation rate no longer decreases with increasing intake of the limiting amino acid is the "breakpoint," which represents the requirement or can be used to compare bioavailability.[17][18]
-
Protocol:
-
Subjects are adapted to a methionine-deficient basal diet for a short period.
-
On the study day, subjects consume multiple small meals of the experimental diet with graded levels of the methionine sources.
-
A labeled indicator amino acid (e.g., L-[1-¹³C]phenylalanine) is administered orally or intravenously.[19]
-
Breath samples are collected at regular intervals to measure the rate of ¹³CO₂ exhalation, which reflects the oxidation of the indicator amino acid.
-
The data is analyzed using a two-phase linear regression model to identify the breakpoint. The slopes of the response to different methionine sources can be used to calculate their relative bioavailability.[6]
-
Conclusion
The choice between DL-Methionine and MHA as a methionine source depends on various factors, including the target species, the specific application, and economic considerations. The experimental data consistently demonstrates that DL-Methionine has a higher relative bioavailability than MHA on both a product-to-product and an equimolar basis. This difference is primarily attributed to the metabolic conversion steps required for both D-methionine and MHA to become the biologically active L-methionine, with potential for greater metabolic losses in the case of MHA. Researchers and professionals should consider these differences in bioavailability when formulating diets or developing therapeutic interventions to ensure that the metabolic requirements for methionine are adequately met. The detailed experimental protocols provided offer a foundation for designing and interpreting studies aimed at further evaluating and comparing different methionine sources.
References
- 1. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 3. smartfarmerkenya.com [smartfarmerkenya.com]
- 4. Bioavailability of the calcium salt of dl-methionine hydroxy analog compared with dl-methionine for nitrogen retention and the preference of nursery pigs for diets based on the 2 forms of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. Assessment of bioavailability of dl-methionine compared with l-methion - Swine abstracts - pig333, pig to pork community [pig333.com]
- 16. researchgate.net [researchgate.net]
- 17. Indicator amino acid oxidation: concept and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oral and intravenous tracer protocols of the indicator amino acid oxidation method provide the same estimate of the lysine requirement in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Methionyl-D-Methionine and its Analogs Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methionine Sources with Supporting Experimental Data
This guide provides a comprehensive comparison of the impact of D-Methionyl-D-Methionine (D-Met-Met), often commercially available as DL-methionyl-DL-methionine, and its related methionine analogs, D-methionine (D-Met) and DL-methionine (DL-Met), across a range of animal species. The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visual representations of metabolic pathways and experimental workflows to facilitate a thorough understanding of their relative performance.
Quantitative Data Comparison
The efficacy of different methionine sources varies significantly across species, influenced by factors such as digestive physiology and metabolic enzyme activity. The following tables summarize key performance indicators from various studies.
Table 1: Growth Performance in Aquatic Species
| Species | Methionine Source | Supplementation Level | Key Findings | Reference |
| Nile Tilapia (Oreochromis niloticus) | DL-Met-Met | 0.15% of diet | Significantly higher percent weight gain and specific growth rate compared to the basal diet.[1][2] | [1][2] |
| Largemouth Bass (Micropterus salmoides) | DL-Met-Met | 0.10% of diet | Promoted growth and decreased the feed conversion ratio in a low-fishmeal diet.[3][4] | [3][4] |
| Whiteleg Shrimp (Penaeus vannamei) | DL-Met-Met | 0.24% of diet | Significant gains in growth performance, feed efficiency, and survival. Relative bioavailability was 285.8% for weight gain compared to DL-Met.[5][6][7] | [5][6][7] |
Table 2: Carcass Characteristics and Meat Quality in Pigeons (Squabs)
| Parameter | Methionine Source | Supplementation Level | Key Findings | Reference |
| Carcass Yield | DL-Met-Met | 0.30% of diet | Significantly increased carcass yield. Relative bioavailability of 467% compared to DL-Met.[8][9][10][11] | [8][9][10][11] |
| Breast Muscle Yield | DL-Met-Met | 0.30% of diet | Significantly increased breast muscle yield. Relative bioavailability of 376% compared to DL-Met.[8][9][10][11] | [8][9][10][11] |
| Drip Loss | DL-Met-Met | 0.30% of diet | More effective in decreasing drip loss compared to DL-Met.[8][9][10][11] | [8][9][10][11] |
Table 3: Antioxidant Status in Pigeons (Squabs)
| Parameter | Methionine Source | Supplementation Level | Key Findings | Reference |
| Catalase (CAT) Activity | DL-Met-Met | 0.30% of diet | Significantly increased CAT activity in breast and thigh muscles.[8][10][11] | [8][10][11] |
| Total Superoxide Dismutase (T-SOD) Activity | DL-Met-Met | 0.30% of diet | Significantly increased T-SOD activity in breast and thigh muscles.[8][10][11] | [8][10][11] |
| Glutathione Peroxidase (GSH-Px) Activity | DL-Met-Met | 0.30% of diet | Significantly increased GSH-Px activity in breast and thigh muscles.[8][10][11] | [8][10][11] |
| Malondialdehyde (MDA) Concentration | DL-Met-Met | 0.30% of diet | Significantly decreased MDA concentration in breast and thigh muscles.[8][10] | [8][10] |
Table 4: Nitrogen Retention in Pigs
| Parameter | Methionine Source | Supplementation Level | Key Findings | Reference |
| Nitrogen Retention (%) | D-Met | 0.036% - 0.108% of diet | Linearly increased with supplementation. Bioavailability relative to L-Met was 101%.[12][13] | [12][13] |
| Nitrogen Retention | DL-Met | 0.12% of diet | Improved nitrogen retention compared to a methionine-deficient diet, with no significant difference from L-Met.[14][15] | [14][15] |
Table 5: Toxicity Data for Methionine in Rats
| Parameter | Methionine Source | Dose | Key Findings | Reference |
| No-Observed-Adverse-Effect-Level (NOAEL) | L-Methionine | 0.3% (w/w) of diet (236 mg/kg/day) | Determined from a 4-week toxicity study.[16] | [16] |
| Lowest-Observed-Adverse-Effect-Level (LOAEL) | L-Methionine | 0.9% (w/w) of diet (705 mg/kg/day) | Growth suppression and minor changes in plasma biochemical parameters observed.[16] | [16] |
| Toxicity Symptoms | DL-Methionine | 20.0 g/kg diet | Increased hepatic lipid peroxidation and iron concentrations, indicative of oxidative stress.[17][18] | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in this guide.
Protocol 1: Determination of Relative Bioavailability using the Slope-Ratio Assay
This method is commonly used to compare the bioavailability of a test nutrient source to a standard source.
1. Experimental Design:
- A basal diet deficient in the nutrient of interest (e.g., methionine) is formulated.
- Graded levels of the standard methionine source (e.g., DL-Methionine) are added to the basal diet to create a standard response curve.
- Graded levels of the test methionine source (e.g., DL-Methionyl-DL-Methionine) are added to the basal diet.
- A control group receives only the basal diet.
2. Animal Management:
- Animals are randomly allocated to the different dietary treatment groups.
- The experimental diets are fed for a specified period, and key performance indicators are measured (e.g., weight gain, feed conversion ratio, nitrogen retention).
3. Data Analysis:
- The response of the animals to the graded levels of the standard and test sources is plotted.
- Linear or non-linear regression analysis is performed to determine the slope of the dose-response for each source.
- The relative bioavailability (RBV) is calculated as the ratio of the slope of the test source to the slope of the standard source, multiplied by 100.
Protocol 2: Nitrogen Balance Study in Pigs
This protocol is used to determine the efficiency of nitrogen utilization from different dietary protein or amino acid sources.
1. Acclimation and Collection Periods:
- Pigs are housed in metabolism crates that allow for the separate collection of feces and urine.
- An adaptation period of 7-13 days to the experimental diets is followed by a 5-day collection period.[12][13][15]
2. Diet Formulation:
- A basal diet deficient in the amino acid of interest (methionine) is formulated.
- Experimental diets are created by supplementing the basal diet with different sources and levels of methionine.
3. Sample Collection and Analysis:
- Total feces and urine are collected quantitatively over the 5-day period.
- The nitrogen content of the feed, feces, and urine is analyzed using methods such as the Kjeldahl method.
4. Calculation of Nitrogen Retention:
- Nitrogen Intake (NI) = Total Feed Intake x Feed Nitrogen Concentration
- Fecal Nitrogen (FN) = Total Fecal Output x Fecal Nitrogen Concentration
- Urinary Nitrogen (UN) = Total Urine Output x Urinary Nitrogen Concentration
- Nitrogen Retention (NR) = NI - FN - UN
- Nitrogen Retention (%) = (NR / NI) x 100
Signaling Pathways and Metabolic Processes
The biological effects of different methionine sources are underpinned by their metabolism and their influence on cellular signaling pathways.
Methionine Metabolism
The D-isomer of methionine, present in DL-Met and produced from the hydrolysis of DL-Met-Met, must be converted to the biologically active L-isomer. This conversion primarily occurs in the liver and kidneys.[19][20][21][22]
Metabolic conversion of D-methionine and its role in protein synthesis and antioxidant defense.
Wnt/β-catenin Signaling Pathway
In domestic pigeons, both DL-Met and DL-Met-Met have been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for intestinal development.
Activation of the Wnt/β-catenin pathway by methionine sources in pigeons.
Experimental Workflow: Bioavailability Study
The following diagram illustrates a typical workflow for a bioavailability study in an animal model.
A generalized workflow for conducting a nutrient bioavailability study in animals.
References
- 1. Dietary dl-methionyl-dl-methionine supplementation increased growth performance, antioxidant ability, the content of essential amino acids and improved the diversity of intestinal microbiota in Nile tilapia (Oreochromis niloticus) | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-Methionyl-DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. DL-methionyl-DL-methionine as an efficient methionine source for promoting zootechnical performance and methionine-related pathways in the whiteleg shrimp (Penaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs [animbiosci.org]
- 15. Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased hepatic lipid peroxidation with methionine toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methionine toxicity in the rat in relation to hepatic accumulation of S-adenosylmethionine: prevention by dietary stimulation of the hepatic transsulfuration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatic and renal D-amino acid oxidase activities in the growing rat after ten days of protein undernutrition and refeeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Met-Met: A Guide for Laboratory Professionals
It is imperative to treat any substance with an unknown hazard profile as potentially hazardous.[1] This guide provides a procedural framework for the proper disposal of D-Met-Met, emphasizing immediate safety protocols and logistical planning. All personnel should consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate Personal Protective Equipment is worn to minimize exposure risks.
| PPE Category | Item | Standard/Material | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact.[2] |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | To protect eyes from splashes or dust.[2] |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Not generally required for small quantities. Use in a fume hood if creating aerosols. | - | To prevent inhalation of airborne particles. |
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for maintaining a safe laboratory environment.
Step 1: Waste Identification and Segregation At the point of generation, identify this compound waste and segregate it from other chemical waste streams to prevent unintended reactions.[1]
-
Solid Waste: Includes contaminated consumables such as weighing paper, gloves, and vials containing solid this compound.
-
Liquid Waste: Consists of solutions containing this compound.
Step 2: Waste Collection and Containerization Use appropriate, clearly labeled containers for waste collection.
-
Solid Waste Collection: Place all solid this compound waste into a designated, durable, and sealable container lined with a plastic bag.[1]
-
Liquid Waste Collection: Collect liquid waste in a compatible, sealed, and shatter-resistant container.[2] Ensure the container material is compatible with any solvents used.
Step 3: Labeling Properly label all waste containers. The label should include, at a minimum:
-
The words "Hazardous Waste" (as a precautionary measure)[2]
-
The chemical name: "this compound Waste"
-
The date of accumulation
-
The primary hazard (if known, otherwise list as "Chemical Waste for Disposal")
Accurate labeling is crucial for safe handling by EHS personnel.[1]
Step 4: Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be clearly marked, located away from general laboratory traffic, and at or near the point of waste generation.[3]
Step 5: Final Disposal Once a waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal.[1][3] Do not attempt to dispose of this compound waste in the regular trash or by pouring it down the drain unless explicitly permitted by your institution's EHS guidelines for small quantities of non-hazardous, water-soluble substances.[1][4]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.[1]
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and maintaining regulatory compliance.
References
Essential Safety and Operational Guide for Handling D-Met-Met
Disclaimer: No specific Safety Data Sheet (SDS) for D-Met-Met (presumed to be D-Methionyl-D-Methionine) was publicly available at the time of this writing. The following guidance is based on best practices for handling peptides and related chemical compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult their institution's Environmental Health and Safety (EH&S) department for specific protocols.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary risks associated with handling lyophilized (powdered) peptides are inhalation and dermal or eye contact. A tiered approach to PPE is recommended based on the nature of the procedure.
| Risk Level | Scenario | Required Personal Protective Equipment |
| Standard Handling | Small quantities (milligrams) for routine solution preparation and use. | • Gloves: Nitrile or other chemical-resistant gloves. • Eye Protection: Safety glasses with side shields. • Body Protection: Standard laboratory coat. |
| Increased Hazard | Handling larger quantities (grams) or when generating aerosols (e.g., weighing, sonicating, or when the material is a fine powder). | • Gloves: Nitrile or other chemical-resistant gloves. • Eye Protection: Chemical splash goggles. • Body Protection: Standard laboratory coat. • Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator should be used in a well-ventilated area or a fume hood.[1][2][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for both safety and preserving the integrity of this compound.
Handling Lyophilized this compound:
-
Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[3]
-
Weighing: Conduct weighing in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust particles.[1][3] Handle the powder carefully to avoid creating dust.[2][4][5]
-
Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step to maintain both safety and research integrity.[1]
Storage of this compound:
| Form | Storage Condition | Duration |
| Lyophilized Powder | -20°C or -80°C in a dry, dark place.[6][7] | Long-term |
| In Solution | Aliquot into single-use volumes and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[6][7] | Long-term |
| In Solution | 2-8°C[3][7] | Short-term (a few days) |
Disposal Plan
Dispose of all this compound waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.[3] Never dispose of peptides in regular trash or down the drain.[1][6]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weighing papers, empty vials) Collect in a designated, sealed, and clearly labeled hazardous waste container.[1][3] |
| Liquid Waste | (e.g., unused this compound solutions, solvent rinses) Collect in a designated, sealed, and properly labeled hazardous liquid waste container.[3] |
| Sharps Waste | (e.g., needles, syringes, pipette tips) Dispose of in a designated sharps container.[3] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4][5] |
| Skin Contact | Wash the affected area immediately with plenty of water for at least 15 minutes.[4][5] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][5] |
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
